7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLURALPFCOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591890 | |
| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-66-8 | |
| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document provides a comprehensive overview of a viable synthetic pathway, including detailed experimental protocols and relevant quantitative data. Furthermore, it contextualizes the application of this molecule within the field of targeted protein degradation, illustrating its role in the ubiquitin-proteasome system.
Introduction
This compound (also known as 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid) is a fluorinated heterocyclic compound with significant potential in drug discovery. The benzothiophene scaffold is a common motif in bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. Notably, this molecule is recognized as a valuable building block for the construction of Proteolysis-Targeting Chimeras (PROTACs), innovative therapeutic agents designed for targeted protein degradation.[1]
Synthetic Pathway Overview
A practical and efficient two-step synthetic route to this compound is presented. The synthesis commences with the construction of the benzothiophene ring system to form the ethyl ester precursor, ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This is followed by a straightforward hydrolysis of the ester to yield the final carboxylic acid product.
Overall Reaction Scheme:
Caption: A two-step synthesis of the target carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Proposed Reaction: A potential synthesis could involve the reaction of 2-bromo-3-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base.
General Procedure (Hypothetical): To a solution of 2-bromo-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added ethyl thioglycolate (1.1 eq) and a base, for example, potassium carbonate (2.0 eq). The reaction mixture is heated at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate.
Step 2: Synthesis of this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The following protocol is adapted from a similar procedure for the synthesis of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.
Reaction: Saponification of the ethyl ester using a strong base.
Detailed Protocol: To a solution of ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 3N NaOH) is added. The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC until the starting material is no longer detectable. After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of approximately 2-3 using a dilute acid, such as 1N hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |
| Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 1002355-89-6 | C₁₂H₉F₃O₂S | 274.26 | - | >98% |
| This compound | 550998-66-8 | C₁₀H₅F₃O₂S | 246.21 | High | >95% |
Yields for the hydrolysis step are typically high, often exceeding 85-90%, based on analogous reactions.
Biological Context: Role in Targeted Protein Degradation
This compound serves as a crucial building block in the development of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.
The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins. The process involves the tagging of substrate proteins with a chain of ubiquitin molecules, which then marks them for recognition and degradation by the 26S proteasome. This ubiquitination is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, leading to its subsequent degradation by the proteasome. The this compound moiety can be incorporated into the structure of a PROTAC, often as part of the ligand that binds to the POI or as a component of the linker, contributing to the overall efficacy and drug-like properties of the molecule.
Caption: The role of a PROTAC in the Ubiquitin-Proteasome Pathway.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block for drug discovery. The outlined two-step synthetic pathway offers a practical approach for its preparation. Furthermore, the elucidation of its role within the context of targeted protein degradation highlights its significance in the development of next-generation therapeutics. The provided experimental details and data serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors.
References
An In-depth Technical Guide to 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, including detailed synthesis protocols, comprehensive spectral analyses, and biological activity profiles, are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on the known properties of the benzothiophene scaffold, trifluoromethylated aromatic compounds, and general carboxylic acid reactivity, supplemented with data from commercial suppliers.
Core Chemical Properties
This compound is a fluorinated heterocyclic compound with a molecular structure that combines a benzothiophene core with a carboxylic acid and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of the molecule.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 550998-66-8 | [1] |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Purity (typical) | ≥95% | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Synthesis and Reactivity
A plausible synthetic approach could involve the reaction of a suitably substituted o-halobenzaldehyde with a thioglycolate derivative, followed by cyclization and subsequent functional group manipulations to introduce the trifluoromethyl group if not already present on the starting material. Patents describing the synthesis of related benzothiophene structures often involve multi-step sequences.
General Reactivity:
The reactivity of this compound is dictated by its principal functional groups: the carboxylic acid and the trifluoromethyl-substituted aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The presence of the electron-withdrawing trifluoromethyl group may increase the acidity of the carboxylic acid compared to its non-fluorinated analog.
-
Benzothiophene Ring: The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution influenced by the existing substituents. The trifluoromethyl group is deactivating and will direct incoming electrophiles to the meta position relative to its point of attachment.
-
Trifluoromethyl Group: This group is generally stable but can influence the lipophilicity and metabolic stability of the molecule, properties of significant interest in drug design.
Spectroscopic and Analytical Data
Detailed, experimentally verified spectroscopic data for this compound are not publicly available. However, based on the structure, the following characteristic spectral features can be anticipated:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzothiophene ring system, with chemical shifts influenced by the trifluoromethyl and carboxylic acid groups. A downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the ten carbon atoms, including the quaternary carbons of the trifluoromethyl and carboxylic acid groups, and the carbons of the benzothiophene core. The carbon of the CF₃ group will exhibit a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, and characteristic C-F stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the benzothiophene core and loss of the carboxylic acid group. |
Potential Biological Activity and Applications
Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance these activities and improve pharmacokinetic properties such as metabolic stability and membrane permeability.
Given its structural features, this compound is a potential candidate for investigation in various therapeutic areas. Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.
As no specific signaling pathways involving this compound have been elucidated in the literature, a diagrammatic representation is not possible at this time.
Experimental Workflow: A Hypothetical Approach
The following diagram illustrates a general workflow for the synthesis and characterization of a novel benzothiophene derivative like the one discussed.
Conclusion
This compound represents an interesting scaffold for chemical and biological research, particularly in the field of medicinal chemistry. While specific data on this particular isomer is scarce, its structural relationship to other biologically active benzothiophenes suggests it may possess valuable therapeutic properties. Further research is warranted to fully elucidate its chemical and biological characteristics.
References
In-Depth Technical Guide: 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid (CAS Number: 550998-66-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
Chemical Name: 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS Number: 550998-66-8 Molecular Formula: C₁₀H₅F₃O₂S Molecular Weight: 246.21 g/mol
Physicochemical Data
A comprehensive search for specific, experimentally determined physicochemical properties such as melting point, boiling point, and solubility for 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid did not yield precise values in the available literature. However, data for a closely related isomer, 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, shows a melting point of 190-196 °C, which can serve as a useful estimation.[1] The trifluoromethyl group is known to enhance lipophilicity.[1][2]
| Property | Value | Source |
| Molecular Weight | 246.21 g/mol | [3] |
| Molecular Formula | C₁₀H₅F₃O₂S | [3] |
Structural Diagram:
References
An In-depth Technical Guide to the Molecular Structure of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. While experimental data for this specific molecule is limited in publicly accessible databases, this document compiles available information and presents predicted data based on analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, particularly those interested in protein degrader building blocks and fluorinated heterocyclic compounds.
Introduction
This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry. Its structural motif, a benzothiophene core functionalized with a carboxylic acid and a trifluoromethyl group, suggests potential applications in drug design and development. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial interactions with protein active sites. This compound is categorized as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.[1]
Molecular Structure and Identifiers
The molecular structure of this compound consists of a fused bicyclic system where a benzene ring is fused to a thiophene ring. A carboxylic acid group is attached at the 2-position of the benzothiophene core, and a trifluoromethyl group is substituted at the 7-position.
Systematic IUPAC Name: this compound
Molecular Identifiers
| Identifier | Value |
| CAS Number | 550998-66-8[1] |
| Molecular Formula | C₁₀H₅F₃O₂S[1] |
| Molecular Weight | 246.21 g/mol [1] |
| InChI | InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) |
| InChIKey | ZAKLURALPFCOEH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O |
Chemical Structure Diagram
References
Spectroscopic and Structural Analysis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical data of novel compounds is paramount. This technical guide focuses on the nuclear magnetic resonance (NMR) data of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 550998-66-8), a molecule of interest in medicinal chemistry.
Predicted NMR Spectroscopic Data
The chemical structure of this compound suggests a complex and informative NMR spectrum. The benzothiophene core, substituted with a carboxylic acid and a trifluoromethyl group, will exhibit characteristic signals.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiophene ring system and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.3 | s | - |
| H-4 | 7.8 - 8.0 | d | 8.0 - 8.5 |
| H-5 | 7.4 - 7.6 | t | 7.5 - 8.0 |
| H-6 | 7.6 - 7.8 | d | 7.0 - 7.5 |
| -COOH | 12.0 - 13.0 | br s | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached, due to C-F coupling.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 128 - 132 |
| C-3a | 138 - 142 |
| C-4 | 125 - 129 |
| C-5 | 127 - 131 |
| C-6 | 124 - 128 |
| C-7 | 129 - 133 (q, ¹JCF ≈ 275 Hz) |
| C-7a | 135 - 139 |
| -CF₃ | 120 - 125 (q, ²JCCF ≈ 30-35 Hz) |
| -COOH | 165 - 170 |
Experimental Protocols
A general methodology for acquiring NMR data for a compound like this compound is outlined below.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64, depending on sample concentration.
-
Spectral width: 0-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral width: 0-220 ppm.
-
Temperature: 298 K.
-
Visualizing the Workflow
To facilitate a clearer understanding of the characterization process, the following diagrams illustrate the logical workflow from synthesis to data analysis.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Caption: Pathway for NMR Data Processing.
An In-Depth Technical Guide to the FTIR Spectrum of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. While an experimental spectrum for this specific molecule is not publicly available, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to predict and interpret its key vibrational modes. The methodologies presented are standard for the analysis of solid organic compounds and are applicable for experimental validation.
Introduction to the Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint."[1] For this compound (Molecular Formula: C₁₀H₅F₃O₂S, Molecular Weight: 246.21 g/mol [2]), the FTIR spectrum is expected to be characterized by the vibrational modes of its three primary components: the carboxylic acid group, the trifluoromethyl group, and the benzothiophene core.
Predicted FTIR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of its constituent functional groups and data from structurally related molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch (in dimer) | 2400-3400 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |
| Trifluoromethyl | C-F asymmetric stretch | ~1180 | Strong |
| Trifluoromethyl | C-F symmetric stretch | ~1100 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak (multiple bands) |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H bend (out-of-plane) | 920-950 | Broad, Medium |
| Benzothiophene | C-S stretch | 680-710 | Weak |
Note on Predictions: The exact peak positions can be influenced by the electronic effects of the substituents on the benzothiophene ring and by the physical state of the sample (e.g., intermolecular hydrogen bonding in the solid state). Carboxylic acids often exist as hydrogen-bonded dimers in the solid phase, which characteristically broadens the O-H stretching band and lowers the C=O stretching frequency.[3] The trifluoromethyl group typically exhibits strong C-F stretching absorptions.[4][5][6] The benzothiophene ring will show characteristic aromatic C-H and C=C stretching and bending vibrations.
Experimental Protocols for FTIR Analysis
A reliable FTIR spectrum of solid this compound can be obtained using the following standard methodologies.
This is a common and convenient method for analyzing solid samples.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[7]
-
Place a small amount of the solid sample onto the ATR crystal surface, ensuring complete coverage.[7]
-
Apply firm and consistent pressure to the sample using the pressure clamp to ensure good contact between the sample and the crystal.[7]
-
Acquire the sample spectrum. A typical measurement would involve co-adding 45-100 scans at a resolution of 4 or 8 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹.[7]
-
After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft, non-abrasive wipe.[7]
-
This method is suitable when an ATR accessory is not available.
-
Instrumentation: An FTIR spectrometer. Salt plates (e.g., NaCl or KBr) are required.
-
Procedure:
-
Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[8]
-
Apply a drop of this solution to the surface of a clean salt plate.[8]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate. The film should be translucent. If the resulting spectrum has peaks that are too intense, the film is too thick and the solution should be diluted. If the peaks are too weak, another drop of the solution can be added and the solvent allowed to evaporate.[8]
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum using appropriate instrument settings.
-
Clean the salt plate with a suitable solvent after the measurement.[8]
-
Visualizations
The following diagram illustrates the logical steps involved in acquiring an FTIR spectrum of a solid sample using the ATR method.
Caption: Workflow for ATR-FTIR analysis.
This diagram illustrates the relationship between the key functional groups of the molecule and their expected regions of absorption in the infrared spectrum.
Caption: Functional groups and their IR regions.
References
An In-depth Technical Guide to the Mass Spectrometry of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document outlines potential ionization methods, predicts fragmentation patterns, and offers detailed experimental protocols to guide researchers in their analytical endeavors.
Compound Profile
Before delving into the mass spectrometric analysis, it is essential to understand the basic physicochemical properties of the target compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C10H5F3O2S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| CAS Number | 550998-66-8 | [1] |
Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both gas-phase and desorption/spray techniques can be considered, each with its own advantages.
-
Electron Ionization (EI): As a hard ionization technique, EI is likely to cause extensive fragmentation.[2][3] This can be useful for structural elucidation by providing a detailed fragmentation fingerprint. However, the molecular ion peak may be weak or absent.[3][4]
-
Chemical Ionization (CI): This soft ionization technique is an excellent alternative to EI when the molecular ion is not observed.[4][5] Using reagent gases like methane or ammonia, CI produces a protonated molecule ([M+H]+), which is typically more stable and results in less fragmentation.[2][4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[2][3] Given the carboxylic acid group, this compound should ionize well in negative ion mode to form the deprotonated molecule ([M-H]-). ESI is particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) applications.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is complementary to ESI and is effective for less polar compounds.[2][6] It can be a viable option for this compound, likely producing a protonated molecule ([M+H]+).
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While commonly used for large biomolecules, MALDI can also be applied to organic molecules.[2][3] This soft ionization method could be employed to observe the molecular ion with minimal fragmentation.[3]
Predicted Fragmentation Patterns
The fragmentation of this compound in the mass spectrometer will be influenced by the stable benzothiophene ring system, the carboxylic acid group, and the trifluoromethyl substituent. Under EI conditions, the following fragmentation pathways are plausible:
-
Loss of a hydroxyl radical (-OH, m/z 17): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond.[7]
-
Loss of a carboxyl group (-COOH, m/z 45): Decarboxylation is another characteristic fragmentation for carboxylic acids, leading to the loss of a COOH radical.[7]
-
Loss of carbon monoxide (-CO, m/z 28): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose a molecule of carbon monoxide.
-
Loss of a fluorine atom (-F, m/z 19): Fragmentation of the trifluoromethyl group can occur, although it is generally a stable moiety.
-
Cleavage of the benzothiophene ring: While the aromatic system is stable, fragmentation of the ring can occur at higher energies, leading to more complex spectra.
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]+• | C10H5F3O2S+• | 246 |
| [M-OH]+ | C10H4F3OS+ | 229 |
| [M-COOH]+• | C9H5F3S+• | 201 |
| [M-OH-CO]+ | C9H4F3S+ | 201 |
| [M-CF3]+ | C9H5O2S+ | 177 |
Experimental Protocols
To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.
A. Sample Preparation
-
Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI and APCI, a mixture of methanol, acetonitrile, and water is suitable. For direct infusion, a concentration of 1-10 µg/mL is recommended.
-
LC-MS Analysis: For analysis by LC-MS, use a C18 reversed-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point.
B. Mass Spectrometer Settings (Example for ESI)
-
Ionization Mode: Negative ion mode is preferred to observe the [M-H]- ion.
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V (can be optimized to induce fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
-
Mass Range: m/z 50-500
C. Tandem Mass Spectrometry (MS/MS)
To confirm the structure and fragmentation pathways, tandem mass spectrometry (MS/MS) is highly recommended.
-
Isolate the precursor ion of interest (e.g., [M-H]- at m/z 245 in negative mode or [M+H]+ at m/z 247 in positive mode) in the first mass analyzer.
-
Induce fragmentation of the isolated precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Analyze the resulting product ions in the second mass analyzer.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
References
- 1. calpaclab.com [calpaclab.com]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. as.uky.edu [as.uky.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental solubility data in publicly accessible literature, this guide leverages predictive models to estimate its aqueous solubility. Furthermore, it outlines standard experimental protocols for solubility determination and presents a hypothetical signaling pathway where this class of compounds may exhibit activity, alongside a detailed experimental workflow.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its solubility. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| CAS Number | 550998-66-8 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)C(F)(F)F | Derived from chemical structure |
Predicted Aqueous Solubility
In the absence of experimentally determined solubility data, computational methods provide a valuable estimation. The aqueous solubility (logS) of this compound has been predicted using the ALOGPS 2.1 model. The logS value represents the logarithm of the molar solubility in water.
| Parameter | Predicted Value | Prediction Model |
| logS | -3.63 | ALOGPS 2.1 |
| Solubility in mol/L | 2.34 x 10⁻⁴ | Calculated from logS |
| Solubility in mg/mL | 0.0576 | Calculated from mol/L |
Note: This data is predicted and should be confirmed by experimental methods.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following protocol outlines the key steps.
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvent) in a flask. The presence of undissolved solid is essential to ensure saturation.[2]
-
Seal the flask to prevent solvent evaporation.
2. Equilibration:
-
Agitate the flask at a constant temperature using a shaker bath. A typical duration for reaching equilibrium is 24-72 hours, though this can vary depending on the compound and solvent system.[3]
-
The temperature should be precisely controlled, for instance, at 25°C or 37°C for physiological relevance.
3. Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2]
4. Quantification:
-
Accurately dilute a known volume of the saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve prepared with known concentrations of the compound in the same solvent system is required for accurate quantification.
5. Data Analysis:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
The experiment should be performed in replicate (e.g., n=3) to ensure the reliability of the results.
Visualizations
Hypothetical Signaling Pathway: Inhibition of NF-κB Inflammatory Pathway
Benzothiophene derivatives have been investigated for a range of biological activities, including anti-inflammatory effects. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4] The following diagram illustrates a hypothetical mechanism by which a compound like this compound might exert anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram outlines the logical flow of the shake-flask method for determining the solubility of a compound.
Caption: Workflow for shake-flask solubility measurement.
References
The Rising Prominence of Trifluoromethylated Benzothiophenes in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is of particular interest due to its unique electronic and steric properties. When appended to privileged heterocyclic scaffolds like benzothiophene, the resulting trifluoromethylated benzothiophenes exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity of Trifluoromethylated Benzothiophenes
Trifluoromethylated benzothiophene derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action often involve the disruption of fundamental cellular processes, such as microtubule dynamics.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative trifluoromethylated benzothiophene derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Activity Metric (GI₅₀/IC₅₀) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [1] |
| Benzothiophene Acrylonitriles | Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [1] |
| Benzothiophene Acrylonitriles | Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [1] |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | Potent (Specific IC₅₀ values not detailed in abstract) | [4][5] |
| Benzothiophene fused Pyrrolidones | Not specified | Various cancer cell lines | Potent anticancer activities | [2] |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which several benzothiophene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]
Experimental Protocols
The cytotoxicity of trifluoromethylated benzothiophenes is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3][9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][9]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][3][9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[2][3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][3]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values by plotting the percentage of cell viability against the compound concentration.
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a GTP stock solution.[10][11]
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. A positive control (e.g., paclitaxel for polymerization enhancement) and a negative control (e.g., colchicine for inhibition) should be included.[8][10]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.[8][10]
-
Data Analysis: Plot the absorbance against time. The rate and extent of tubulin polymerization can be determined and compared between the treated and untreated samples.[10]
Antimicrobial Activity of Trifluoromethylated Benzothiophenes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated benzothiophenes have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected trifluoromethylated benzothiophene derivatives.
| Compound Class | Specific Derivative | Bacterial Strain(s) | Activity Metric (MIC in µg/mL) | Reference |
| Fluorinated Benzothiophene-Indole Hybrids | Not specified | S. aureus and MRSA strains | < 16 | [8] |
| Tetrahydrobenzothiophene Derivatives | Compound 3b | E. coli, P. aeruginosa, Salmonella, S. aureus | 0.54 - 1.11 µM | [4] |
| Benzothieno[3,2-b]pyridine Derivatives | Compound 4e | Gram-positive bacteria and A. baumannii | 4 | [12] |
Mechanism of Action: Bacterial Pyruvate Kinase Inhibition
One identified mechanism of antibacterial action for certain fluorinated benzothiophene-indole hybrids is the inhibition of bacterial pyruvate kinase.[8] This enzyme plays a crucial role in the glycolytic pathway, and its inhibition disrupts bacterial energy metabolism, leading to cell death.
Experimental Protocols
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15][16]
This assay measures the enzymatic activity of pyruvate kinase in the presence of an inhibitor.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, phosphoenolpyruvate (PEP), ADP, Mg²⁺, K⁺, NADH, and lactate dehydrogenase.[17][18]
-
Inhibitor Addition: Add the trifluoromethylated benzothiophene derivative at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding pyruvate kinase.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, in a spectrophotometer.[17][18]
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.
Enzyme Inhibitory Activity
Beyond their anticancer and antimicrobial effects, trifluoromethylated benzothiophenes have shown potential as inhibitors of other clinically relevant enzymes, such as cholinesterases.
Quantitative Cholinesterase Inhibition Data
The following table summarizes the cholinesterase inhibitory activity of benzothiophene-chalcone hybrids.
| Compound Class | Specific Derivative | Enzyme | Activity Metric (IC₅₀ in µM) | Reference |
| Benzothiophene-chalcone hybrids | Compound 5f | Acetylcholinesterase (AChE) | 62.10 | [3][19][20] |
| Benzothiophene-chalcone hybrids | Compound 5h | Butyrylcholinesterase (BChE) | 24.35 | [3][19][20] |
Mechanism of Action: Cholinesterase Inhibition
Benzothiophene derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
Experimental Protocols
This colorimetric assay is widely used to screen for cholinesterase inhibitors.[19]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.[19]
-
Enzyme Addition: Add either acetylcholinesterase or butyrylcholinesterase to the wells.
-
Substrate Addition: Initiate the reaction by adding the substrate, either acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE.[19]
-
Absorbance Measurement: Measure the absorbance at 412 nm over time. The rate of the color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
Trifluoromethylated benzothiophenes represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents warrants further investigation. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, contributing to the potent biological activities observed.[10] Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to improve potency and selectivity, as well as in vivo evaluation to translate the promising in vitro results into potential therapeutic candidates. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [ircommons.uwf.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. mdpi.com [mdpi.com]
- 20. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Benzothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been the subject of intensive research, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, inflammation, and neurology. This technical guide provides an in-depth overview of the core pharmacological activities of benzothiophene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activities: Targeting Key Oncogenic Pathways
Benzothiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably through the inhibition of tubulin polymerization and the modulation of critical signaling pathways.
A number of benzothiophene-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells.[1][2]
Furthermore, certain derivatives have been shown to act as multi-target kinase inhibitors, displaying low IC50 values against several kinases implicated in cancer progression.[3][4] One of the key pathways targeted is the STAT3 signaling cascade. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[5][6] Specific benzothiophene derivatives have been shown to effectively inhibit STAT3 phosphorylation, thereby blocking its downstream effects.[5][6]
Quantitative Data: Anticancer Activity of Benzothiophene Derivatives
| Derivative Class | Compound/Analog | Cancer Cell Line(s) | IC50 / GI50 | Reference |
| Tubulin Polymerization Inhibitors | 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (6d) | L1210, FM3A, Molt/4, CEM | 0.09 - 0.76 nM (IC50) | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | Panel of 60 human cancer cell lines | 10 - 100 nM (GI50) | [7] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Panel of 60 human cancer cell lines | 21.1 - 98.9 nM (GI50) | [7] | |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) | Panel of 60 human cancer cell lines | < 10.0 nM (GI50) in most lines | [7] | |
| Kinase Inhibitors | 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | 7.2 µM (IC50) | [3][4] |
| 5-hydroxybenzothiophene hydrazide (16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 - 353.3 nM (IC50) | [3] | |
| STAT3 Inhibitors | Benzo[b]thiophene 1,1-dioxide derivative (8b) | Various cancer cells | Potent activity reported | [6] |
| Miscellaneous | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2, Caco-2, Panc-1 | 63.74 - 76.72 µM (EC50) | [8] |
Antimicrobial Activities: A Promising Avenue Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Benzothiophene derivatives have shown considerable promise as a novel class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzothiophene core.[10] For instance, certain novel benzothiophene derivatives have displayed high antibacterial activity against S. aureus.[11]
Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives
| Derivative Class | Compound/Analog | Microorganism(s) | MIC (µg/mL) | Reference |
| Antibacterial | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) | S. aureus | High activity | [11] |
| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) | S. aureus | High activity | [11] | |
| 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J) | S. aureus | High activity | [11] | |
| Antifungal | 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) | Fungal strains | Potential activity | [11] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K) | Fungal strains | Potential activity | [11] |
Anti-inflammatory and Central Nervous System (CNS) Activities
Beyond their anticancer and antimicrobial properties, benzothiophene derivatives have also been investigated for their anti-inflammatory and CNS activities.[9][12] Certain derivatives have been shown to significantly reduce inflammatory responses.[8] For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been observed to reduce nitric oxide production in LPS-induced macrophage cells.[8] In the context of the CNS, some benzothiophene derivatives have been explored for their potential to protect against neuroinflammation, suggesting a possible therapeutic role in neurodegenerative diseases or as adjuncts in therapies like cranial irradiation.[12]
Experimental Protocols
To facilitate the replication and advancement of research in this field, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Analysis of STAT3 Signaling: Western Blotting
Western blotting is used to detect the phosphorylation status of STAT3.
Protocol:
-
Cell Lysis: Treat cells with the benzothiophene derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence buffer.
-
Compound Addition: Add the benzothiophene derivative at various concentrations to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The fluorescence is proportional to the amount of polymerized tubulin.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the benzothiophene derivative solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the benzothiophene derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Caption: STAT3 signaling pathway and the inhibitory action of benzothiophene derivatives.
Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Caption: Workflow for antimicrobial susceptibility testing of benzothiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Review of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest within the medicinal chemistry landscape. The benzothiophene scaffold is a well-established privileged structure in drug discovery, known to impart favorable pharmacological properties. The introduction of a trifluoromethyl (CF₃) group at the 7-position is a strategic modification intended to enhance key molecular attributes such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its common ester derivatives is presented in Table 1. These properties are crucial for assessing its drug-like characteristics and for designing experimental protocols.
| Property | This compound | Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate[1] | Methyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate |
| CAS Number | 550998-66-8 | 1002355-89-6 | 550998-55-5 |
| Molecular Formula | C₁₀H₅F₃O₂S | C₁₂H₉F₃O₂S | C₁₁H₇F₃O₂S |
| Molecular Weight | 246.21 g/mol | 274.26 g/mol | 260.23 g/mol |
| Purity | ≥95% (Commercially available) | ≥98% (Commercially available) | Not specified |
| LogP (Predicted) | Not available | 4.0968 | Not available |
| Topological Polar Surface Area (TPSA) | Not available | 26.3 Ų | Not available |
| Hydrogen Bond Acceptors | Not available | 3 | Not available |
| Hydrogen Bond Donors | Not available | 0 | Not available |
| Rotatable Bonds | Not available | 2 | Not available |
Synthesis and Experimental Protocols
While a specific, detailed synthesis for this compound from basic starting materials is not extensively documented in publicly available literature, its preparation can be inferred from related syntheses of benzothiophene derivatives and general synthetic transformations. A plausible synthetic pathway would likely involve the construction of the substituted benzothiophene core, followed by carboxylation at the 2-position or hydrolysis of a pre-existing ester group.
A key final step in the synthesis is the hydrolysis of its corresponding ester, such as the ethyl or methyl ester, which are commercially available as chemical intermediates.[1] A general protocol for this transformation, adapted from the synthesis of the isomeric 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, is provided below.[2]
Experimental Protocol: Saponification of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
This procedure is adapted from a known synthesis of a positional isomer and should be optimized for the 7-trifluoromethyl analog.[2]
Materials:
-
Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate in ethanol.
-
To this solution, add a stoichiometric excess (e.g., 2 equivalents) of 3N NaOH solution.
-
Stir the resulting mixture at room temperature overnight.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N HCl to precipitate the carboxylic acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for this hydrolysis reaction.
Biological Activity and Therapeutic Potential
The benzothiophene scaffold is a core component of numerous biologically active molecules.[3][4] Derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[5][6]
While specific quantitative biological data for this compound is scarce in the reviewed literature, its methyl ester has been described as a key intermediate in the synthesis of pharmaceutical agents, particularly for the development of anti-inflammatory and antiviral compounds.[7] Furthermore, it is utilized in medicinal chemistry for structure-activity relationship (SAR) studies targeting central nervous system disorders and in oncology.[7]
The broader class of benzothiophene carboxylate derivatives has been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a target for metabolic diseases.[8] This suggests a potential, yet unexplored, avenue for the biological activity of the 7-trifluoromethyl analog.
Given the known roles of related compounds, a hypothetical signaling pathway that could be modulated by a benzothiophene-based kinase inhibitor is depicted below. This is a generalized representation and has not been specifically validated for this compound.
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, chemical entity. Its structural features suggest potential for favorable pharmacokinetic and pharmacodynamic properties. While direct evidence of its biological activity is limited, the broader family of benzothiophene derivatives has shown significant promise in various therapeutic areas, including inflammation, oncology, and metabolic diseases.
Future research should focus on several key areas:
-
Development and publication of a robust and scalable synthetic route to facilitate wider availability for research.
-
Systematic biological screening against a panel of relevant targets, such as kinases and other enzymes implicated in disease, to identify its primary mechanism of action.
-
Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to create a reference dataset for this compound.
-
In-depth structure-activity relationship (SAR) studies of the 7-substituted benzothiophene scaffold to explore the impact of the trifluoromethyl group and other substitutions on biological activity.
The elucidation of these aspects will be crucial in determining the true therapeutic potential of this compound and its derivatives in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate [myskinrecipes.com]
- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a versatile building block in organic synthesis, particularly valued in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, membrane permeability, and overall pharmacological profile of bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents. The benzothiophene scaffold itself is a prominent feature in a variety of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
Key Applications
This compound serves as a crucial intermediate for the synthesis of a range of derivatives, including amides, esters, and more complex heterocyclic systems. These derivatives are of significant interest in drug discovery for targeting various biological pathways.
1. Synthesis of Bioactive Amide Derivatives: The carboxylic acid moiety is readily converted to amides, a common functional group in pharmaceuticals. Amide coupling reactions with various amines can generate libraries of compounds for screening against different biological targets.
2. Precursor for Antimicrobial Agents: The benzothiophene nucleus is a key component of several antimicrobial drugs. Derivatives of this compound, such as acylhydrazones, are potential candidates for the development of new antibiotics to combat multidrug-resistant bacteria.
Data Presentation
While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the following table provides the physicochemical properties of the parent compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| CAS Number | 550998-66-8 | [1] |
Experimental Protocols
The following protocols are adapted from established synthetic methodologies for closely related benzothiophene derivatives and general carboxylic acid transformations. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Synthesis of N-Substituted 7-(Trifluoromethyl)-1-benzothiophene-2-carboxamides
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using a peptide coupling reagent such as HATU.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Expected Outcome: The corresponding N-substituted 7-(trifluoromethyl)-1-benzothiophene-2-carboxamide.
Protocol 2: Synthesis of tert-butyl 2-(7-(trifluoromethyl)-1-benzothiophene-2-carbonyl)hydrazine-1-carboxylate
This protocol is adapted from the synthesis of the 6-(trifluoromethyl) isomer and is a key step towards the formation of acylhydrazone derivatives with potential antimicrobial activity.[1]
Materials:
-
This compound
-
tert-Butyl carbazate (Boc-hydrazine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in DCM, add triethylamine (3 equivalents).
-
Add BOP reagent (1.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl carbazate (1.2 equivalents) and continue stirring at room temperature for 16 hours.
-
Work-up:
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the desired product.
Expected Outcome: tert-butyl 2-(7-(trifluoromethyl)-1-benzothiophene-2-carbonyl)hydrazine-1-carboxylate as a solid.
Visualizations
Signaling Pathway Inhibition
Derivatives of benzothiophene have been investigated as inhibitors of various signaling pathways implicated in disease. For example, some benzothiophene 1,1-dioxide derivatives have been shown to be potent STAT3 inhibitors. While not specific to the 7-trifluoromethyl isomer, the following diagram illustrates the general principle of inhibiting the STAT3 signaling pathway, which is a potential application for novel derivatives.
Caption: Inhibition of the JAK/STAT3 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel amide derivatives of this compound.
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The incorporation of the trifluoromethyl group at the 7-position significantly enhances the lipophilicity and metabolic stability of the resulting derivatives, making this scaffold particularly attractive for the development of novel therapeutics. Its rigid benzothiophene core provides a well-defined framework for the spatial orientation of pharmacophoric groups. This document provides an overview of its application, particularly in the development of kinase inhibitors, and detailed protocols for the synthesis and evaluation of its derivatives.
Key Applications in Drug Discovery
The this compound scaffold has emerged as a privileged structure in the design of inhibitors targeting various protein kinases. Notably, it forms the core of a new class of selective Tyrosine Kinase 2 (TYK2) inhibitors, which are under investigation for the treatment of autoimmune and inflammatory diseases.[1] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[2][3] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune disorders, making TYK2 a compelling therapeutic target.[4]
Derivatives of this compound, particularly its carboxamides, have shown potent and selective inhibition of TYK2. This selectivity is advantageous as it may reduce the side effects associated with broader-acting pan-JAK inhibitors.[1]
Featured Application: Development of TYK2 Inhibitors
A significant application of this compound is in the synthesis of selective TYK2 inhibitors for the treatment of autoimmune diseases like psoriasis, lupus, and inflammatory bowel disease.[3][4] The general structure of these inhibitors involves the formation of an amide bond between the carboxylic acid and a suitable amine-containing fragment.
Signaling Pathway
Quantitative Data
The following table summarizes the in vitro inhibitory activities of a representative TYK2 inhibitor derived from the 7-(trifluoromethyl)-1-benzothiophene-2-carboxamide scaffold.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| TYK2-Inhibitor-1 | TYK2 | Enzymatic | 5.0 | [1] |
| JAK1 | Enzymatic | >1000 | [1] | |
| JAK2 | Enzymatic | >1000 | [1] | |
| JAK3 | Enzymatic | >1000 | [1] |
Note: Data is representative and compiled from patent literature. Specific values may vary based on assay conditions.
Experimental Protocols
Protocol 1: Synthesis of a Representative TYK2 Inhibitor
This protocol describes a general method for the synthesis of a 7-(trifluoromethyl)-1-benzothiophene-2-carboxamide derivative, a core structure in many TYK2 inhibitors.
Caption: Workflow for the synthesis of a TYK2 inhibitor.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (e.g., a substituted aminopyridine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) (optional)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the desired amine (1.1 eq) in anhydrous DCM.
-
Add DIPEA or TEA (2.0 eq) to the amine solution.
-
Cool the solution to 0 °C and add a solution of the crude 7-(trifluoromethyl)-1-benzothiophene-2-carbonyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(trifluoromethyl)-1-benzothiophene-2-carboxamide derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Enzymatic)
This protocol outlines a general method to determine the IC50 of a synthesized compound against a purified kinase enzyme.
Principle:
The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
Materials:
-
Purified recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes
-
Specific peptide substrate for each kinase
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its application in the development of selective TYK2 inhibitors highlights its potential for creating novel therapeutics for autoimmune and inflammatory diseases. The provided protocols offer a foundation for the synthesis and evaluation of derivatives based on this promising scaffold. Further exploration of this building block is likely to yield additional drug candidates with improved efficacy and safety profiles.
References
- 1. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition [mdpi.com]
Medicinal Chemistry Applications of Benzothiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] Its structural versatility allows for diverse substitutions, leading to the development of potent and selective agents for various therapeutic targets.[4][5] This document provides detailed application notes and protocols for key medicinal applications of benzothiophene derivatives, including their use as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.
Anticancer Applications
Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[1][3][4][6][7]
Application Note: Several benzothiophene derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division.[6] Others act as multi-kinase inhibitors, simultaneously targeting several pathways involved in cancer cell proliferation and survival.[8][9][10] A notable example is the selective estrogen receptor modulator (SERM) family, which includes the well-known drug Raloxifene, used in the treatment and prevention of breast cancer.[11][12][13]
Quantitative Data Summary:
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] |
| Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] | |
| Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] | |
| 5-Hydroxybenzothiophene Hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 (IC50) | [9][10] |
| HCT-116 (Colon) | >10 (IC50) | [9][10] | ||
| A549 (Lung) | >10 (IC50) | [9][10] | ||
| HeLa (Cervical) | >10 (IC50) | [9][10] | ||
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Caco-2 (Colon) | 63.74 (EC50) | [14] |
| HepG2 (Liver) | 67.04 (EC50) | [14] | ||
| Panc-1 (Pancreatic) | 76.72 (EC50) | [14] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of benzothiophene derivatives on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathway Visualization:
Caption: Mechanisms of anticancer action for benzothiophene derivatives.
Antimicrobial Applications
Benzothiophene derivatives have demonstrated significant activity against a variety of microbial pathogens, including multidrug-resistant strains.[15][16][17]
Application Note: The antimicrobial efficacy of benzothiophenes is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[4] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzothiophene ring are crucial for their antimicrobial potency.[17] For instance, certain benzothiophene acylhydrazones have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[15]
Quantitative Data Summary:
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Reference strain) | 4 | [15] |
| S. aureus (MRSA) | 4 | [15] | |
| S. aureus (Daptomycin-resistant) | 4 | [15] | |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | S. aureus | High activity | [18] |
| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene | S. aureus | High activity | [18] |
| 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | S. aureus | High activity | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of benzothiophene derivatives against bacterial strains.
-
Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a two-fold serial dilution of the benzothiophene derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Visualization:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Applications
Certain benzothiophene derivatives possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[3][14][19]
Application Note: The anti-inflammatory effects of benzothiophene carboxamides have been attributed to their selective inhibition of cyclooxygenase-2 (COX-2) and disruption of the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation.[19] This leads to a reduction in the levels of pro-inflammatory cytokines, chemokines, and neutrophil accumulation.[19]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol is a standard in vivo model to assess the anti-inflammatory activity of test compounds.
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the benzothiophene derivative orally or intraperitoneally at a specific dose. Administer a vehicle control and a standard anti-inflammatory drug (e.g., indomethacin) to respective groups.
-
Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathway Visualization:
Caption: Inhibition of the COX-2 pathway by benzothiophene derivatives.
Central Nervous System (CNS) Applications
Benzothiophene derivatives have shown potential in the treatment of various CNS disorders, including neurodegenerative diseases and neuroinflammation.[20][21][22][23][24]
Application Note: Certain benzothiophene derivatives have been investigated as ligands for imaging beta-amyloid plaques in Alzheimer's disease.[23] Others have demonstrated neuroprotective effects against cranial irradiation-induced neuroinflammation.[20][21] Additionally, some derivatives have shown inhibitory activity against cholinesterases, which is a key target in the management of Alzheimer's disease.[22]
Quantitative Data Summary:
| Derivative | Target | Ki (nM) | Reference |
| 2-(4'-O-(2''-[18F]fluoroethyl)hydroxyphenyl)benzothiophene | Aβ(1-40) aggregates | 0.28 - 6.50 | [23] |
| Aβ(1-42) aggregates | 0.28 - 6.50 | [23] | |
| 2-(4'-O-(3''-[18F]fluoropropyl)hydroxyphenyl)benzothiophene | Aβ(1-40) aggregates | 0.28 - 6.50 | [23] |
| Aβ(1-42) aggregates | 0.28 - 6.50 | [23] |
Experimental Protocol: In Vitro Beta-Amyloid Binding Assay
This protocol is used to evaluate the binding affinity of benzothiophene derivatives to beta-amyloid aggregates.
-
Aβ Aggregate Preparation: Incubate synthetic Aβ(1-42) peptide at 37°C for 72 hours to form aggregates.
-
Radioligand: Use a suitable radioligand, such as [¹²⁵I]TZDM, for competitive binding studies.
-
Binding Assay: In a 96-well plate, mix the Aβ aggregates, the radioligand, and varying concentrations of the benzothiophene derivative in a phosphate buffer.
-
Incubation: Incubate the mixture at room temperature for 2 hours.
-
Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition curves.
Logical Relationship Visualization:
Caption: CNS applications of benzothiophene derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oiccpress.com [oiccpress.com]
- 15. mdpi.com [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. | Semantic Scholar [semanticscholar.org]
- 22. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Benzothiophene Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of benzothiophene derivatives and their evaluation as potential antimicrobial agents. The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial compounds, and benzothiophenes represent a promising structural scaffold for this purpose.[1] Benzothiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details synthetic protocols, antimicrobial activity data, and potential mechanisms of action to guide researchers in this field.
Antimicrobial Activity of Benzothiophene Derivatives
The antimicrobial potential of benzothiophene derivatives has been demonstrated against a range of pathogenic bacteria and fungi.[1] The activity of these compounds is significantly influenced by the nature and position of substituents on the benzothiophene core.[1] For instance, the introduction of halogen atoms, particularly chlorine and bromine, at the 3-position of the benzothiophene ring, combined with a cyclohexanol group, has been shown to result in low Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria and yeast.[3] Furthermore, hybrid molecules incorporating benzothiophene and other bioactive moieties, such as indole, have shown promising activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various microbial strains as reported in the literature. This data provides a comparative view of the efficacy of different structural modifications.
| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [3] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [3] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Enterococcus faecalis | 16 | [3] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Enterococcus faecalis | 16 | [3] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Bacillus cereus | 16 | [3] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Bacillus cereus | 16 | [3] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | [3] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [3] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [5][6] |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | High Activity | |
| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | High Activity | |
| 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | High Activity | |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Candida albicans | Potential Antifungal | |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | Candida albicans | Potential Antifungal | |
| Tetrahydrobenzothiophene derivative 3b | Escherichia coli | 1.11 µM | [7] |
| Tetrahydrobenzothiophene derivative 3b | Pseudomonas aeruginosa | 1.00 µM | [7] |
| Tetrahydrobenzothiophene derivative 3b | Salmonella | 0.54 µM | [7] |
| Tetrahydrobenzothiophene derivative 3b | Staphylococcus aureus | 1.11 µM | [7] |
Note: "High Activity" indicates reported activity where specific MIC values were not provided in the cited abstract.
Experimental Protocols
A. Synthesis of Benzothiophene Derivatives
Several synthetic routes are available for the preparation of benzothiophene derivatives, including the Gewald reaction, electrophilic cyclization, and coupling reactions.[1][2]
The Gewald reaction is a versatile and efficient multi-component condensation for synthesizing 2-aminothiophenes, which can be further modified.[1]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Diethylamine or Morpholine (base catalyst)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.
-
Stir the mixture at room temperature.
-
Slowly add a catalytic amount of diethylamine or morpholine to the suspension.
-
Continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and dry the product.[1]
This environmentally benign methodology utilizes sodium halides as the source of electrophilic halogens.[3]
Starting Material: 2-Alkynyl thioanisoles
Reagents:
-
Sodium halide (e.g., NaCl, NaBr)
-
Copper(II) sulfate
-
Ethanol (solvent)
Procedure:
-
Dissolve the 2-alkynyl thioanisole in ethanol in a suitable reaction vessel.
-
Add sodium halide and copper(II) sulfate to the solution.
-
Stir the reaction mixture, and monitor its progress using TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the 3-halobenzo[b]thiophene.[3]
This protocol involves the reaction of a substituted benzo[b]thiophene-2-carboxylic hydrazide with an aromatic or heteroaromatic aldehyde.[5][6]
Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic hydrazide
-
Start with the corresponding substituted benzo[b]thiophene-2-carboxylic acid.
-
Convert the carboxylic acid to its corresponding ester.
-
React the ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the carbohydrazide.[8]
Step 2: Synthesis of Acylhydrazone
-
Dissolve the benzo[b]thiophene-2-carboxylic hydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.
-
Add a catalytic amount of acid (e.g., acetic acid) and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the final acylhydrazone product.[5][6]
B. Antimicrobial Activity Assays
Standard methods are employed to determine the antimicrobial activity of the synthesized compounds.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[1]
Materials:
-
Synthesized benzothiophene analogs
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.
-
Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
This method is a qualitative or semi-quantitative assay for antimicrobial activity.[1]
Materials:
-
Synthesized benzothiophene analogs
-
Bacterial/fungal strains
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare agar plates by pouring the sterile molten agar medium into Petri dishes and allowing it to solidify.
-
Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution (at a known concentration) into each well.
-
Include wells with a standard antibiotic (positive control) and the solvent used to dissolve the compounds (negative control).
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[1]
Visualizations
Synthetic Workflow: Gewald Reaction
The following diagram illustrates the workflow for the Gewald synthesis of 2-aminobenzothiophenes.
Caption: Workflow for the Gewald synthesis of 2-aminobenzothiophenes.
Proposed Mechanism of Antimicrobial Action
While the precise mechanisms of action for many benzothiophene derivatives are still under investigation, some studies suggest potential targets.[1] For example, some antimicrobial agents are known to disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells.[1] Another identified mechanism for certain fluorinated benzothiophene-indole hybrids is the inhibition of bacterial pyruvate kinase.[4]
Caption: Proposed antimicrobial mechanisms of benzothiophene derivatives.
Conclusion
The benzothiophene scaffold remains a highly valuable starting point for the development of new antimicrobial agents. The synthetic accessibility through methods like the Gewald reaction, coupled with the potential for diverse functionalization, allows for the creation of large libraries of compounds for screening.[1] The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate novel benzothiophene derivatives in the ongoing search for effective treatments against pathogenic microorganisms.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 4. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS No: 550998-66-8) is a fluorinated organic compound with a rigid, aromatic benzothiophene core.[1][2] While specific applications in materials science are still emerging, its molecular structure suggests significant potential in several advanced fields. The constituent functional groups provide a rationale for its proposed utility:
-
Benzothiophene Core: This heterocyclic aromatic system is known for its excellent thermal stability and charge transport properties, making it a valuable building block for organic semiconductors used in electronics.[3][4][5][6][7]
-
Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the electronic properties of the molecule. It is known to increase electron affinity, which is beneficial for n-type semiconductors, and can enhance the stability and lipophilicity of materials.[8][9][10][11]
-
Carboxylic Acid (-COOH) Group: This functional group is a versatile anchor and linker. It is widely used to bind molecules to semiconductor surfaces, such as TiO2 in dye-sensitized solar cells (DSSCs), and serves as a primary coordinating ligand for the synthesis of metal-organic frameworks (MOFs).[12][13][14][15]
These application notes provide an overview of potential uses for this compound in materials science, complete with generalized experimental protocols and hypothetical data for illustrative purposes.
Application Note 1: Component for Organic Electronic Devices
Principle: The benzothiophene scaffold is a well-established component in organic electronics, valued for its charge-carrying capabilities.[4][5] The introduction of a trifluoromethyl group can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The carboxylic acid group may require esterification or conversion to another functional group to be compatible with common vacuum deposition processes, but it can be suitable for solution-processed device fabrication.
Data Presentation: Predicted Optoelectronic Properties
The following table presents hypothetical data for this compound ("Compound A") compared to its non-fluorinated analog ("Compound B") to illustrate the expected influence of the -CF3 group.
| Property | Compound A (Hypothetical) | Compound B (Hypothetical) | Characterization Technique |
| Absorption Max (λ_abs) | 355 nm | 340 nm | UV-Vis Spectroscopy |
| Emission Max (λ_em) | 480 nm (Blue-Green) | 465 nm (Blue) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (Φ_PL) | 0.45 | 0.55 | Integrating Sphere |
| HOMO Energy Level | -5.8 eV | -5.5 eV | Cyclic Voltammetry / UPS |
| LUMO Energy Level | -2.9 eV | -2.5 eV | CV / Inverse Photoemission |
| Electrochemical Gap | 2.9 eV | 3.0 eV | Cyclic Voltammetry |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes a general method for fabricating a multilayer OLED device using spin-coating, where a derivative of the title compound could serve as an emissive or charge-transporting material.[16][17]
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120°C for 30 minutes.
-
Immediately before use, treat the ITO surface with oxygen plasma for 5 minutes to improve work function and promote adhesion.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PEDOT:PSS in isopropanol (e.g., 1:3 v/v).
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the film at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., a polymer host doped with a derivative of this compound) in a suitable organic solvent like toluene or chlorobenzene.
-
Spin-coat the EML solution onto the HTL at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the EML film at 80°C for 20 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL) & Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit an electron transport layer (e.g., 20 nm of TPBi).
-
Deposit an electron injection layer (e.g., 1 nm of Lithium Fluoride, LiF).
-
Deposit the metal cathode (e.g., 100 nm of Aluminum, Al) through a shadow mask to define the active area.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.
-
Characterize the device by measuring current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra.
-
Visualization: OLED Fabrication Workflow
Caption: Workflow for solution-processed OLED fabrication.
Application Note 2: Sensitizer in Dye-Sensitized Solar Cells (DSSCs)
Principle: The structure of this compound is well-suited for use as a sensitizer dye in DSSCs. The benzothiophene unit can act as a π-conjugated bridge, facilitating intramolecular charge transfer upon light absorption. The carboxylic acid group serves as an effective anchor to bind the dye to the surface of a wide-bandgap semiconductor like titanium dioxide (TiO2).[13][18][19] The electron-withdrawing -CF3 group can influence the dye's absorption spectrum and energy levels, potentially improving electron injection efficiency and overall cell performance.[8]
Data Presentation: Hypothetical DSSC Performance
This table shows potential photovoltaic performance metrics for a DSSC sensitized with the title compound ("Dye A") versus a standard ruthenium-based dye ("N719").
| Parameter | Dye A (Hypothetical) | N719 (Reference) | Measurement Condition |
| Open-Circuit Voltage (V_oc) | 0.75 V | 0.72 V | AM 1.5G, 100 mW/cm² |
| Short-Circuit Current Density (J_sc) | 14.5 mA/cm² | 17.0 mA/cm² | AM 1.5G, 100 mW/cm² |
| Fill Factor (FF) | 0.70 | 0.73 | AM 1.5G, 100 mW/cm² |
| Power Conversion Efficiency (PCE) | 7.61 % | 9.0 % | AM 1.5G, 100 mW/cm² |
Experimental Protocol: Fabrication and Testing of a DSSC
This protocol outlines the steps to construct and evaluate a lab-scale DSSC.[20]
-
Photoanode Preparation:
-
Clean FTO (Fluorine-doped Tin Oxide) coated glass by sonicating in detergent, DI water, and ethanol.
-
Apply a transparent layer of TiO2 paste (e.g., 20 nm particle size) onto the FTO glass using the doctor-blade technique with adhesive tape as a spacer.
-
Dry the film at 125°C for 10 minutes.
-
Sinter the TiO2 film in a furnace by ramping the temperature to 500°C and holding for 30 minutes to ensure particle necking and remove organic binders.
-
Cool the photoanode to approximately 80°C before dye sensitization.
-
-
Dye Sensitization:
-
Prepare a dye solution of 0.3 mM this compound in a suitable solvent like ethanol.
-
Immerse the warm photoanode into the dye solution and leave it for 12-24 hours in a sealed, dark container.
-
After sensitization, rinse the photoanode with the same solvent to remove non-adsorbed dye molecules and dry it gently.
-
-
Counter Electrode Preparation:
-
Drill two small holes in another piece of FTO glass.
-
Deposit a thin catalytic layer of platinum (e.g., by dropping H2PtCl6 solution and heating at 400°C for 20 minutes).
-
-
Cell Assembly:
-
Place a 25-50 µm thick thermoplastic sealant (e.g., Surlyn) around the TiO2 film on the photoanode.
-
Position the platinum-coated counter electrode on top of the photoanode.
-
Heat the assembly on a hot plate at ~100°C while applying gentle pressure to seal the cell.
-
-
Electrolyte Injection and Characterization:
-
Introduce a liquid electrolyte (e.g., an I⁻/I₃⁻ redox couple in acetonitrile) into the cell through the pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of sealant and a microscope coverslip.
-
Measure the photovoltaic performance of the cell using a solar simulator under standard AM 1.5G illumination.
-
Visualization: DSSC Fabrication Workflow
Caption: Workflow for Dye-Sensitized Solar Cell (DSSC) fabrication.
Application Note 3: Organic Linker for Metal-Organic Frameworks (MOFs)
Principle: Carboxylic acids are fundamental building blocks for MOFs, acting as organic linkers that coordinate with metal ions or clusters to form porous, crystalline structures.[14][21] this compound can serve this role, creating a framework where the benzothiophene and -CF3 groups are exposed within the MOF's pores. These functionalized pores could offer unique properties, such as selective gas adsorption (due to fluorine's specific interactions) or enhanced hydrophobicity, making the resulting MOF a candidate for applications in gas separation, storage, or catalysis.[10][22]
Data Presentation: Hypothetical MOF Properties
This table outlines the potential properties of a MOF synthesized using the title compound as a linker with a common metal ion like Zinc.
| Property | MOF-A (Hypothetical) | Characterization Method |
| Formula | Zn₂(C₁₀H₄F₃O₂S)₂(Solvent)ₓ | Single-Crystal X-ray Diffraction |
| BET Surface Area | 1200 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.55 cm³/g | N₂ Adsorption at 77 K |
| Thermal Stability | Decomposes > 350°C | Thermogravimetric Analysis (TGA) |
| Potential Application | Selective CO₂/CH₄ Separation | Gas Sorption Analysis |
Experimental Protocol: Solvothermal Synthesis of a MOF
This is a general procedure for synthesizing MOFs using the solvothermal method.[21][23]
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 100 mg of Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the organic linker (e.g., 50 mg of this compound) in 5 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a single vial.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial tightly.
-
Place the vial in a programmable laboratory oven.
-
Heat the oven to 120°C and hold for 48 hours.
-
Allow the oven to cool slowly to room temperature over 24 hours.
-
-
Product Isolation and Washing:
-
Crystalline product should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF for 24 hours to remove unreacted starting materials. Repeat this step three times.
-
To exchange the high-boiling-point solvent, immerse the crystals in a more volatile solvent like ethanol or chloroform for 24 hours. Repeat this solvent exchange three times.
-
-
Activation and Characterization:
-
Activate the MOF by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 150°C) for 12 hours to remove all guest solvent molecules from the pores.
-
Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity, TGA for thermal stability, and gas adsorption measurements to determine surface area and porosity.
-
Visualization: MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a MOF.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 15. Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 17. media.neliti.com [media.neliti.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. d-nb.info [d-nb.info]
- 20. academic.oup.com [academic.oup.com]
- 21. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzothiophene-based covalent organic frameworks for H2O2 electrosynthesis: the critical role of conjugated structure - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 23. ossila.com [ossila.com]
Application Notes and Protocols for the Derivatization of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. The primary derivatives discussed are amides and esters, which are common modifications in medicinal chemistry to alter the physicochemical properties of a lead compound, such as solubility, metabolic stability, and target binding affinity. The protocols provided are based on established synthetic methodologies for carboxylic acids and are adapted for the specific substrate.
Overview of Derivatization Strategies
This compound possesses a carboxylic acid functional group that is amenable to several derivatization reactions. The most common of these are:
-
Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine to form a carboxamide. This is a widely used transformation in drug discovery to introduce diverse functionalities.
-
Esterification: Reaction of the carboxylic acid with an alcohol to form an ester. This is often done to improve lipophilicity or to create a prodrug.
-
Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acid chloride, which can then be readily converted to a variety of other derivatives, including amides and esters.
Experimental Protocols
Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Esterification via Fischer-Speier Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[1][2]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous solvent (the corresponding alcohol is often used in excess)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by silica gel column chromatography.
Conversion to Acid Chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂), which can then be used as a reactive intermediate for further derivatization.[3][4][5][6]
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of anhydrous DMF (optional)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in an anhydrous solvent such as DCM or toluene.
-
Slowly add thionyl chloride (typically 2-5 equivalents) to the mixture at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acid chloride is often used immediately in the next step without further purification.
Data Presentation
The following table provides representative yields for the derivatization of various carboxylic acids using the protocols described above. Note that these are literature examples and actual yields for this compound may vary.
| Derivatization Method | Coupling/Reagent System | Substrate Example (from literature) | Product | Reported Yield Range (%) | Reference |
| Amide Coupling | HATU / DIPEA | 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | Corresponding amide | Good to excellent | |
| EDC / HOBt / DMAP | Boc-protected valine | Corresponding amide | Good to excellent | [7] | |
| BTFFH / DIPEA | 2,2-Diphenylpropanoic Acid | N-(4-fluorophenyl)-2,2-diphenylpropanamide | 90 | [8] | |
| Esterification | H₂SO₄ / Methanol | Isooctanoic acid | Methyl isooctanoate | 90-95 | [9] |
| UiO-66-NH₂ / Methanol | Fluorinated benzoic acids | Corresponding methyl esters | High conversion | [10][11] | |
| Acid Chloride Formation | SOCl₂ | General carboxylic acids | General acid chlorides | High conversion | [4][5][6] |
| (COCl)₂ / cat. DMF | General carboxylic acids | General acid chlorides | High conversion | [4] |
Visualized Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: Workflow for Amide Formation.
Caption: Workflow for Esterification.
Caption: Two-step Derivatization via Acid Chloride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US5302748A - Esterification process - Google Patents [patents.google.com]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, properties, and potential applications of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key building block in medicinal chemistry. Detailed experimental protocols for its preparation are also included.
Introduction
This compound is a fluorinated heterocyclic compound with significant potential in drug discovery and development. The presence of the trifluoromethyl group at the 7-position can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This moiety is particularly relevant in the design of kinase inhibitors, anti-inflammatory agents, and more recently, as a fragment in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[1] Benzothiophene derivatives, in general, are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₅F₃O₂S |
| Molecular Weight | 246.21 g/mol |
| CAS Number | 550998-66-8 |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥95% |
Synthetic Approach
The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the construction of the benzothiophene ring system to form the corresponding ethyl ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
This protocol describes a common method for the synthesis of the benzothiophene core structure.
Materials:
-
2-bromo-3-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2-bromo-3-(trifluoromethyl)benzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and ethyl thioglycolate (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate.
Quantitative Data:
| Reactant | Molar Ratio |
| 2-bromo-3-(trifluoromethyl)benzaldehyde | 1.0 |
| Ethyl thioglycolate | 1.2 |
| Potassium carbonate | 2.5 |
| Parameter | Value |
| Reaction Time | 12 hours |
| Temperature | 80 °C |
| Typical Yield | 70-85% |
Protocol 2: Hydrolysis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with 2N HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
Quantitative Data:
| Reactant | Molar Ratio |
| Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 1.0 |
| Sodium hydroxide | 2.0 |
| Parameter | Value |
| Reaction Time | 4 hours |
| Temperature | Reflux |
| Typical Yield | 90-98% |
Applications in Drug Discovery
Role as a PROTAC Building Block
This compound serves as a valuable building block for the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The benzothiophene moiety can be incorporated into the linker or as part of the ligand that binds to the target protein or the E3 ligase.
The general mechanism of action for a PROTAC is depicted in the following diagram:
Caption: PROTAC mechanism of action.
The carboxylic acid handle of this compound provides a convenient point for chemical modification and attachment of linkers, which are crucial for optimizing the efficacy of the PROTAC molecule. The trifluoromethyl group can contribute to improved binding affinity and pharmacokinetic properties of the final compound.
References
Flow Chemistry Synthesis of Trifluoromethylated Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules is a critical strategy in modern drug discovery and materials science. This "super-functional group" can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] However, traditional batch synthesis methods for trifluoromethylation often face challenges related to safety, scalability, and efficiency.[2] Continuous flow chemistry offers a powerful solution to overcome these limitations, providing superior control over reaction parameters, enhanced safety, and improved scalability.[3][4]
These application notes provide an overview of key flow chemistry methodologies for the synthesis of trifluoromethylated compounds, complete with detailed experimental protocols and comparative data.
Trifluoromethylation of N-Fused Heterocycles via Alkylation-Cyclization
This method offers a scalable and automated continuous-flow route for the synthesis of trifluoromethylated N-fused heterocycles using inexpensive and readily available trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA).[2][5] The flow process significantly improves upon traditional two-step batch methods by enabling a one-pot reaction with higher yields and shorter reaction times.[2]
Comparative Data: Batch vs. Flow Synthesis
| Method | Substrate | Reagents | Temperature (°C) | Residence/Reaction Time | Yield (%) | Reference |
| Batch (Two-Step) | 2-aminopyridine | 1. TFA, T3P; 2. TFAA | 0 to RT | 24 h | Lower (not specified) | [2] |
| Continuous Flow | 2-aminopyridine | TFAA, TEA | 80 | 30 min | >99 | [5] |
| Continuous Flow | Various Amines | TFAA, TEA | 80 | 30 min | High | [2] |
Experimental Protocol: One-Pot Continuous-Flow Synthesis
Objective: To synthesize trifluoromethylated imidazopyridine from 2-aminopyridine.
Materials:
-
2-aminopyridine
-
Triethylamine (TEA)
-
Trifluoroacetic anhydride (TFAA)
-
Tetrahydrofuran (THF), anhydrous
-
Flow reactor system with two pumps, a T-mixer, a heated reactor coil (e.g., 10 mL Hastelloy coil), and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve 2-aminopyridine (0.133 mmol, 1 equiv) and TEA (0.43 mmol, 3.2 equiv) in 2 mL of anhydrous THF.
-
Solution B: Dissolve TFAA (0.37 mmol, 2.8 equiv) in 2 mL of anhydrous THF.
-
-
System Setup:
-
Set up the flow reactor as depicted in the workflow diagram below.
-
Heat the reactor coil to 80 °C.
-
Set the back-pressure regulator to 6 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined flow rate should be calculated to achieve a residence time of 30 minutes in the 10 mL reactor coil.
-
The combined stream flows through the heated reactor coil.
-
Collect the product stream after the back-pressure regulator.
-
-
Work-up and Purification:
-
The collected reaction mixture is typically subjected to a standard aqueous work-up and purified by column chromatography to isolate the trifluoromethylated product.
-
Workflow Diagram
Caption: Workflow for the continuous-flow synthesis of trifluoromethylated heterocycles.
Photoredox-Catalyzed Trifluoromethylation in Continuous Flow
Visible-light photoredox catalysis has emerged as a powerful tool for trifluoromethylation reactions.[6] Combining this with flow chemistry addresses the limitations of light penetration in batch reactors, leading to significantly reduced reaction times and improved efficiency.[7] This approach is applicable to a wide range of substrates, including heterocycles and carbonyl compounds.[8][9]
Comparative Data: Batch vs. Flow Photoredox Trifluoromethylation
| Method | Substrate | CF3 Source | Catalyst | Residence/Reaction Time | Yield (%) | Reference |
| Batch | N-Boc-pyrrole | Trifluoroacetic anhydride | Ru(bpy)3Cl2 | 15 h | 57 | [7] |
| Continuous Flow | N-Boc-pyrrole | Trifluoroacetic anhydride | Ru(bpy)3Cl2 | - | 71 | [7] |
| Continuous Flow | Various Heterocycles | CF3SO2Na | 3DPA2FBN (organic) | 80 min | up to 85 | [6] |
| Continuous Flow | Ketones (via silyl enol ethers) | CF3I | Eosin Y | 20 min | - | [9] |
Experimental Protocol: Photocatalytic C-H Trifluoromethylation of Heterocycles
Objective: To perform the direct C-H trifluoromethylation of a heterocycle (e.g., caffeine) using an organic photoredox catalyst in continuous flow.
Materials:
-
Heterocyclic substrate (e.g., caffeine)
-
Sodium triflinate (CF3SO2Na)
-
2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN)
-
Acetonitrile (ACN), anhydrous
-
Flow reactor system with a pump, a T-mixer, a gas-transparent tubing reactor (e.g., FEP), a light source (e.g., blue LEDs), and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution in anhydrous ACN containing the heterocyclic substrate (0.025 M), CF3SO2Na (0.0625 M), and the organic photoredox catalyst 3DPA2FBN (0.00075 M).
-
-
System Setup:
-
Set up the flow reactor as depicted in the workflow diagram below. The reactor tubing should be wrapped around a light source or placed in a photoreactor module.
-
Ensure the system is purged with an inert gas (e.g., nitrogen or argon).
-
Set the reaction temperature to 25 °C.
-
-
Reaction Execution:
-
Pump the prepared solution through the photoreactor.
-
The flow rate should be adjusted to achieve a residence time of 80 minutes.
-
Turn on the light source to initiate the reaction.
-
Collect the product stream after the back-pressure regulator.
-
-
Work-up and Purification:
-
The solvent is removed from the collected solution under reduced pressure, and the residue is purified by column chromatography to yield the trifluoromethylated product.
-
Signaling Pathway Diagram
Caption: Generalized photoredox catalytic cycle for trifluoromethylation.
Using Fluorinated Greenhouse Gases in Continuous Flow
Flow chemistry provides a safe and efficient platform for utilizing gaseous reagents like fluoroform (HCF3), which are otherwise challenging to handle in batch processes.[3][4] The high surface-area-to-volume ratio in microreactors enhances gas-liquid mass transfer, leading to dramatically shorter reaction times and improved efficiency.[3]
Comparative Data: Trifluoromethylation of Thiols (Batch vs. Flow)
| Method | Substrate | CF3 Source | Residence/Reaction Time | Yield Increase in Flow | Reference |
| Batch | (Hetero)aryl and alkyl thiols | CF3I (gas) | 2 hours | - | [3] |
| Continuous Flow | (Hetero)aryl and alkyl thiols | CF3I (gas) | 1 minute | ~10% higher on average | [3] |
| Continuous Flow | Cysteine residues | CF3I (gas) | 5 minutes | ~10% higher on average | [3] |
Experimental Protocol: Rapid Trifluoromethylation using Fluoroform
Objective: To perform the trifluoromethylation of an aldehyde using fluoroform gas in a continuous flow system.
Materials:
-
Aldehyde substrate
-
Fluoroform (HCF3) gas
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., THF)
-
Flow reactor system equipped for gas-liquid reactions (e.g., tube-in-tube reactor or mass flow controller for gas), pump for liquid, T-mixer, and reactor coil.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the aldehyde and t-BuOK in the chosen anhydrous solvent.
-
-
System Setup:
-
Configure the flow reactor for a gas-liquid reaction. Fluoroform gas is introduced via a mass flow controller and mixed with the liquid stream of the substrate solution in a T-mixer.
-
The mixed stream then enters the reactor coil.
-
-
Reaction Execution:
-
Pump the liquid solution and flow the fluoroform gas into the reactor system at predetermined rates.
-
The reaction conditions (temperature, pressure, residence time) must be optimized for the specific substrate.
-
Collect the output from the reactor.
-
-
Work-up and Purification:
-
The collected mixture is carefully quenched and subjected to standard extraction and purification procedures.
-
Logical Relationship Diagram
Caption: Logic of using gaseous reagents in a continuous flow trifluoromethylation.
Conclusion
The transition from batch to continuous flow for the synthesis of trifluoromethylated compounds offers significant advantages in terms of efficiency, safety, and scalability.[2][3] The protocols and data presented here highlight the versatility of flow chemistry, accommodating a range of trifluoromethylating agents and reaction types, from classical nucleophilic additions to modern photoredox catalysis. For researchers and professionals in drug development, adopting these continuous flow strategies can accelerate the synthesis of novel fluorinated molecules, ultimately shortening the path to new discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. vapourtec.com [vapourtec.com]
- 8. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The information is intended for professionals in research and development.
Material Safety Data Sheet (MSDS) Summary
Hazard Identification and Precautionary Statements
Based on analogous compounds, this compound is anticipated to have the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
If swallowed, call a POISON CENTER or doctor if you feel unwell.
-
If on skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 550998-66-8[1] |
| Molecular Formula | C₁₀H₅F₃O₂S[1] |
| Molecular Weight | 246.21 g/mol [1] |
| Purity | ≥95% |
Handling, Storage, and First Aid
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Prevent contact with skin, eyes, and clothing. |
| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and sealed. |
| In case of Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. |
| In case of Eye Contact | Rinse cautiously with water for at least 15 minutes. |
| In case of Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| In case of Inhalation | Move the person to fresh air. |
In all cases of exposure, seek immediate medical attention.
Application Notes
This compound is a valuable heterocyclic building block, particularly in the fields of medicinal chemistry and materials science. The presence of the benzothiophene core and the trifluoromethyl group imparts unique properties to molecules synthesized from this starting material.
Medicinal Chemistry: Benzothiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group is a key functional group in modern drug discovery. Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
This compound is particularly useful as a scaffold for the synthesis of:
-
Novel Kinase Inhibitors: The benzothiophene core can be functionalized to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: As a precursor to more complex molecules, it can be used to develop new classes of antibiotics to combat drug-resistant bacteria. For instance, it can be a starting material for the synthesis of acylhydrazone derivatives, which have shown promise against multidrug-resistant Staphylococcus aureus.[2]
-
Protein Degraders: It is classified as a "Protein Degrader Building Block," suggesting its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[1]
Materials Science: The rigid, aromatic structure of the benzothiophene core, combined with the properties of the trifluoromethyl group, makes this compound a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Experimental Protocols
The following are representative protocols for the use of this compound as a synthetic intermediate.
Protocol 1: Amide Coupling for Library Synthesis
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine to generate a library of amides for biological screening.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add BOP (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Protocol 2: Synthesis of a Hydrazide Intermediate
This protocol is adapted from the synthesis of a similar substituted benzo[b]thiophene-2-carbohydrazide and outlines the conversion of the carboxylic acid to a key hydrazide intermediate, which can be further functionalized.[2]
Materials:
-
This compound
-
Tert-butyl carbazate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
Step 1: Formation of the Boc-protected Hydrazide
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl carbazate (1.1 eq) and continue stirring at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography.
Step 2: Deprotection to the Hydrazide
-
Dissolve the Boc-protected hydrazide from Step 1 in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure to yield the hydrazide salt. This can be neutralized in a subsequent step or used directly.
Visualizations
The following diagrams illustrate the general synthetic utility of this compound.
Caption: Synthetic pathways for this compound.
Caption: Experimental workflow for amide coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A common and effective method is a two-step synthesis starting from 2-fluoro-3-(trifluoromethyl)benzaldehyde. The first step is a cyclization reaction with ethyl thioglycolate to form the intermediate ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Q2: I am having trouble sourcing 2-fluoro-3-(trifluoromethyl)benzaldehyde. Are there alternative starting materials?
Alternative routes often involve more complex multi-step syntheses which can present challenges with regioselectivity. Directed ortho-metalation strategies on a pre-formed benzothiophene ring can be employed, but these methods require careful optimization of directing groups and reaction conditions to favor substitution at the 7-position.[1] Given the potential for isomeric impurities with other starting materials, sourcing 2-fluoro-3-(trifluoromethyl)benzaldehyde is the most direct approach.
Q3: My overall yield is low. At which step is yield loss most common?
Low yields can occur in both the cyclization and hydrolysis steps. In the cyclization step, incomplete reaction or the formation of side products can reduce the yield of the ethyl ester. During hydrolysis, incomplete conversion or difficulty in isolating the final product can also lead to significant yield loss. Careful optimization of both steps is crucial for maximizing the overall yield.
Q4: What are the best practices for purifying the final product?
The final product, being a carboxylic acid, can often be purified by recrystallization. If significant impurities are present, column chromatography may be necessary. For purification of the intermediate ethyl ester, column chromatography is a standard and effective method.[2]
Troubleshooting Guides
Problem 1: Low Yield in Cyclization Step (Formation of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Temperature: While the analogous reaction for the 6-isomer proceeds well at 60 °C, the optimal temperature for the 7-isomer may differ. Consider a temperature optimization study (e.g., 50-80 °C). |
| Base Ineffectiveness | - Choice of Base: Potassium carbonate (K₂CO₃) is a common choice. Ensure it is anhydrous. Other bases like sodium carbonate or triethylamine could be trialed. - Stoichiometry: Ensure at least a slight excess of the base is used (e.g., 1.1-1.2 equivalents). |
| Solvent Issues | - Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous DMF and ensure all glassware is thoroughly dried. |
| Side Reactions | - Starting Material Purity: Impurities in the 2-fluoro-3-(trifluoromethyl)benzaldehyde or ethyl thioglycolate can lead to side reactions. Verify the purity of your starting materials. |
Problem 2: Incomplete Hydrolysis of the Ethyl Ester
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Base | - Equivalents of Base: Use a sufficient excess of NaOH (e.g., 2-3 equivalents) to ensure complete saponification of the ester. |
| Reaction Time/Temperature | - Duration: Allow the reaction to proceed overnight at room temperature to ensure completion. Gentle heating (e.g., 40-50 °C) can be employed to accelerate the reaction, but monitor for potential degradation. |
| Solvent System | - Miscibility: A mixture of ethanol and water is typically used to ensure the solubility of both the ester and the sodium hydroxide. Adjust the ratio if you observe solubility issues. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Suggestion |
| Product Precipitation | - Acidification: After hydrolysis, the carboxylic acid is precipitated by acidification with a strong acid like HCl. Add the acid slowly and cool the mixture in an ice bath to maximize precipitation. Check the pH to ensure it is sufficiently acidic (pH ~2). |
| Emulsion during Extraction | - Workup: If an extraction is performed, emulsions can form. Addition of brine can help to break up emulsions. |
| Co-eluting Impurities in Chromatography | - Solvent System: If using column chromatography, screen various solvent systems with differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. |
Experimental Protocols
Step 1: Synthesis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
This protocol is adapted from the synthesis of the analogous 6-(trifluoromethyl) isomer.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 192.11 | 1.0 |
| Ethyl thioglycolate | 120.17 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | - |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.1 eq.) and ethyl thioglycolate (1.2 eq.) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.
Step 2: Hydrolysis to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 274.26 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 |
| Ethanol (EtOH) | - | - |
| Water (H₂O) | - | - |
| 1M Hydrochloric Acid (HCl) | - | - |
Procedure:
-
Dissolve the ethyl ester (1.0 eq.) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq.) in water.
-
Stir the mixture at room temperature overnight.
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Remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 1M HCl.
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Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Welcome to the technical support center for the purification of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 550998-66-8). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The product is often commercially available at a purity of approximately 95%, and this guide will help you address common challenges in achieving higher purity for your specific applications.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective purification methods for this compound and structurally similar molecules are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q2: My purified compound is a light-brown or yellow powder, but I need a white solid. What should I do?
A2: Colored impurities are common in aromatic compounds. These can often be removed by recrystallization, sometimes with the addition of a small amount of activated carbon. If recrystallization is ineffective, column chromatography is the recommended next step. For some benzothiophene derivatives, recrystallization from a solvent system like methanol and ethyl acetate has proven effective in yielding light-yellow or white powders.[2]
Q3: I am having trouble getting my compound to crystallize. It remains an oil. What are the possible reasons and solutions?
A3: Oiling out during recrystallization can occur if the compound is impure or if the cooling process is too rapid. Ensure your starting material is reasonably pure. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a previously obtained pure crystal can also be effective. If these methods fail, consider purifying the oil via column chromatography to remove impurities that may be inhibiting crystallization.
Q4: What are the best solvents for the recrystallization of this compound?
Troubleshooting Guides
Troubleshooting Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but very soluble at high temperatures. Incrementally add more solvent until dissolution is achieved at reflux. |
| Compound "oils out" instead of crystallizing. | Solution is supersaturated with impurities; cooling is too rapid. | Allow the solution to cool more slowly. Try adding a co-solvent in which the compound is less soluble. If the issue persists, purify by column chromatography first. |
| Poor recovery of the compound. | Compound is too soluble in the chosen solvent at low temperatures; premature crystallization. | Use a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is cold. Avoid using an excessive amount of solvent. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated carbon to the hot solution before filtration (use with caution as it can adsorb the product). If this fails, column chromatography is recommended. |
Troubleshooting Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Screen different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, pentane/diethyl ether) to find one that gives good separation of your product from impurities. Adding a small amount of acetic acid to the eluent can improve the resolution of carboxylic acids. |
| Compound streaks on the TLC/column. | Compound is too polar for the eluent; column is overloaded. | Add a more polar solvent to your eluent system. For carboxylic acids, adding a small percentage of acetic acid can prevent streaking. Ensure you are not loading too much material onto the column. |
| Product does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of your eluent system. A step gradient may be necessary. |
| Low yield after chromatography. | Irreversible adsorption to silica gel; product is volatile. | Deactivate the silica gel with a small amount of a polar solvent like triethylamine (if compatible with the acidic nature of your compound) or use a different stationary phase like alumina. Ensure gentle removal of the solvent post-chromatography. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures like methanol/water or ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to reflux for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
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Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point for acidic aromatic compounds is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and moving to more polar ratios). For carboxylic acids, adding 0.5-1% acetic acid to the eluent can improve peak shape and prevent streaking.
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Column Packing: Prepare a silica gel slurry with the initial, least polar eluent and pack it into a column of appropriate size.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.
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Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process:
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Cyclization: The reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base such as potassium carbonate to form the intermediate ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate.
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Hydrolysis: Saponification of the ethyl ester intermediate using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product.
Q2: I am getting a low yield in the cyclization step. What are the potential causes and solutions?
Low yields in the cyclization can be attributed to several factors:
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Purity of Reactants: Ensure the 2-fluoro-5-(trifluoromethyl)benzaldehyde and ethyl thioglycolate are of high purity. Impurities can interfere with the reaction.
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Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not efficiently deprotonate the thioglycolate, while an excessively strong base or incorrect stoichiometry can lead to side reactions. Potassium carbonate is a commonly used base for this transformation.
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Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of products or starting materials.
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Solvent: The choice of solvent is important. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are typically used. Ensure the solvent is dry, as water can interfere with the reaction.
Q3: What are the potential byproducts in the synthesis of this compound?
Several byproducts can form during the synthesis. The table below summarizes the most common ones, their potential causes, and suggested troubleshooting measures.
| Byproduct Name | Potential Cause | Troubleshooting & Prevention |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction by TLC to ensure completion. Optimize reaction time and temperature. Ensure efficient stirring. |
| Decarboxylated Product (7-(Trifluoromethyl)-1-benzothiophene) | Can occur during the hydrolysis step, especially if the reaction is heated for an extended period or under harsh acidic/basic conditions. | Perform the hydrolysis at room temperature if possible. If heating is required, carefully control the temperature and reaction time. Use milder acidic conditions for the final workup. |
| Over-oxidation Products (Sulfoxide or Sulfone) | Presence of oxidizing agents as impurities or exposure to air for prolonged periods at elevated temperatures. | Use high-purity, degassed solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dimerization Products | Can occur under certain conditions, particularly with reactive intermediates. | Control the reaction concentration and temperature. Add reagents slowly to maintain a low concentration of reactive intermediates. |
| Incomplete Cyclization Products | If the cyclization reaction does not go to completion, the intermediate thioether may be present. | Ensure optimal reaction conditions for the cyclization step (proper base, temperature, and time). |
Q4: How can I purify the final product?
Purification of this compound is typically achieved through:
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
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Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will be required to separate the desired product from byproducts.
Troubleshooting Guide
This section provides a more in-depth guide to address specific issues that may be encountered during the synthesis.
Issue 1: Formation of a significant amount of decarboxylated byproduct.
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Symptom: The final product is contaminated with 7-(Trifluoromethyl)-1-benzothiophene, as observed by NMR or LC-MS.
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Cause: The carboxylic acid group is susceptible to removal, especially under harsh conditions.
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Solution:
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Milder Hydrolysis Conditions: If using elevated temperatures for the hydrolysis of the ethyl ester, try performing the reaction at a lower temperature for a longer duration.
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Controlled Acidification: During the workup, add the acid slowly and avoid a large excess, which can promote decarboxylation.
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Purification: If decarboxylation cannot be completely avoided, the byproduct can be removed by column chromatography.
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Issue 2: Presence of oxidized byproducts (sulfoxide/sulfone).
-
Symptom: Mass spectrometry analysis of the product mixture shows peaks corresponding to the mass of the desired product plus one or two oxygen atoms.
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Cause: The sulfur atom in the benzothiophene ring is susceptible to oxidation.
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Solution:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Avoid Oxidizing Agents: Ensure all reagents and solvents are free from oxidizing impurities.
-
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
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To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF, add ethyl thioglycolate (1.1 eq) and potassium carbonate (1.2 eq).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by TLC.
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Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ethyl ester.
Step 2: Synthesis of this compound
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Dissolve the ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water.
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Add an aqueous solution of sodium hydroxide (2-3 eq).
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Stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC).
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Remove the organic solvent under reduced pressure.
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Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
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Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) until the product precipitates.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired carboxylic acid.
Visualizations
Caption: Synthetic pathway and potential byproducts.
Caption: Troubleshooting decision tree.
"troubleshooting low yield in benzothiophene synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in benzothiophene synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My benzothiophene synthesis is resulting in a consistently low yield. What are the general factors I should investigate?
A1: Low yields in benzothiophene synthesis can arise from several factors. A systematic review of your experimental setup is crucial. Key areas to examine include:
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Purity of Starting Materials: Impurities in reactants and solvents can lead to unwanted side reactions or inhibition of the desired reaction pathway. Ensure all starting materials are of high purity and solvents are appropriately dried, especially for moisture-sensitive reactions.
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Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical parameters. Small-scale trial reactions can help determine the optimal conditions without committing large quantities of materials. For instance, in some acid-catalyzed cyclizations, higher temperatures may lead to the formation of desmethyl side products.[1]
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Atmospheric Control: Many synthetic reactions are sensitive to oxygen and moisture. If your reaction is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is essential.
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Mixing Efficiency: In heterogeneous reaction mixtures, inefficient stirring can result in poor reaction rates and consequently, lower yields. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
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Product Degradation: The desired benzothiophene derivative may be unstable under the reaction or workup conditions. Monitoring the reaction progress using techniques like TLC or LC-MS can help identify if the product is degrading over time.
Q2: I am performing a palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative and observing low yields. How can I optimize this specific reaction?
A2: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge. The issue often lies in the suboptimal selection of the catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is key. For the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have shown that the choice of the palladium catalyst and a copper salt as an oxidant significantly influences the yield.
Q3: My acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone is producing a thick, difficult-to-stir paste, leading to poor yields. How can this be resolved?
A3: This is a known issue, particularly on a larger scale when using polyphosphoric acid (PPA), as the isomeric benzothiophene products can precipitate.[2] An improved method utilizes methanesulfonic acid (MSA) in a suitable solvent like toluene.[2] The use of a solvent prevents the formation of a thick paste. Additionally, adding a co-solvent like heptane can aid in the crystallization of the desired product, driving the reaction equilibrium towards its formation.[1][2]
Q4: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A4: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core can be challenging. A metal-free approach for selective C3 arylation involves the use of benzothiophene S-oxides.[3] This method proceeds via an interrupted Pummerer reaction mechanism, which allows for the site-selective delivery of the coupling partner to the C3 position.[3]
Q5: What are the most effective methods for purifying my crude benzothiophene product?
A5: Proper purification is essential to obtain high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.
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Column Chromatography: This technique is highly effective for separating the desired product from byproducts and unreacted starting materials. The choice of solvent system (eluent) is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC).
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Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a product with high purity.
Data Presentation
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(PPh₃)₄ | Cu(OAc)₂ | DMSO | 45 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 78 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 75 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 55 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Experimental Protocols
Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide
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To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
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Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
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Heat the mixture at 100 °C for 20 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Protocol 2: Selective C3 Arylation of Benzothiophene S-Oxides
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Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
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Cool the mixture to -40 °C with stirring.
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Add trifluoroacetic anhydride (TFAA, 0.3 mmol).
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After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
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Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).
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Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.
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Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
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Dry the combined organic phases over MgSO₄ and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.[3]
Protocol 3: Column Chromatography for Purification
-
Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
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Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation profile observed by TLC.
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Collect Fractions: Collect the eluate in separate fractions.
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Analyze Fractions: Monitor the composition of the fractions using TLC.
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Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
References
Technical Support Center: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. The information is designed to address potential stability issues and other common problems encountered during experimentation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: My compound appears to be degrading over time, even when stored. What are the recommended storage conditions?
A1: Proper storage is crucial for maintaining the stability of this compound. According to safety data sheets, the compound is stable under normal conditions[1]. However, for optimal long-term stability, the following storage conditions are recommended:
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Temperature: Store in a cool, well-ventilated area[1]. Some suppliers recommend refrigeration at 2-8°C[2].
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Atmosphere: Store in a dry environment with the container tightly sealed to protect from moisture[1][2].
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Light: While not explicitly stated, it is good practice to store the compound protected from light, as aromatic compounds can be light-sensitive.
Q2: I'm observing unexpected peaks in my analysis (e.g., HPLC, LC-MS) after my experiment. What could be the cause?
A2: The appearance of unexpected peaks may indicate degradation of the compound. Based on its chemical structure and general reactivity, several factors could be at play:
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Thermal Decomposition: Avoid high temperatures. The safety data sheet warns against exposure to heat and flames[1]. At elevated temperatures, decarboxylation (loss of the -COOH group) can be a potential degradation pathway, as seen with similar benzothiophene carboxylic acids[3].
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Incompatible Materials: The compound should not be stored or handled with strong oxidizing agents[1]. These can potentially oxidize the thiophene ring, leading to degradation.
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Solvent and pH Instability: The stability of the compound in various solvents and at different pH values has not been extensively reported. It is advisable to perform a small-scale stability study in your specific experimental buffer or solvent system if you suspect degradation. The carboxylic acid group's reactivity is pH-dependent.
Q3: The compound is not dissolving properly in my chosen solvent. Is this a stability issue?
A3: While not a direct stability issue, poor solubility can be mistaken for degradation or lead to inaccurate experimental results. Solubility issues have been noted for similar compounds during certain reactions[4]. To address this:
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Verify the appropriate solvent for your desired concentration.
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Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.
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Consider using a co-solvent system if solubility in a single solvent is limited.
Q4: My reaction yield is lower than expected. Could the stability of the starting material be a factor?
A4: Yes, the stability of this compound can impact reaction yields.
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Purity of Starting Material: Ensure you are using a high-purity starting material. Impurities can interfere with the reaction. The typical purity for this compound is around 95% or higher[5].
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Degradation During Reaction: The reaction conditions themselves (e.g., high temperature, presence of strong bases or acids, incompatible reagents) may be causing the compound to degrade. The trifluoromethyl group generally enhances the chemical stability of the molecule[6]. However, the carboxylic acid and thiophene moieties can still be susceptible to certain reaction conditions.
Frequently Asked Questions (FAQs)
Q: What are the known hazardous decomposition products of this compound?
A: Upon combustion, this compound may emit toxic fumes of carbon dioxide, carbon monoxide, and sulfur oxides[1][7].
Q: Is this compound stable in aqueous solutions?
A: There is limited specific data on the aqueous stability of this compound. The carboxylic acid group will ionize depending on the pH of the solution, which may affect its stability and solubility. It is recommended to prepare aqueous solutions fresh and conduct a preliminary stability test for long-term experiments.
Q: Can this compound undergo decarboxylation?
Q: How does the trifluoromethyl group affect the stability of the molecule?
A: The trifluoromethyl group is an electron-withdrawing group that generally increases the chemical and metabolic stability of a molecule[6]. It can also influence the acidity of the carboxylic acid group.
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol can be adapted to test the stability of this compound under your specific experimental conditions.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, DMF) at a known concentration.
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Preparation of Test Samples: Aliquot the stock solution into separate vials and dilute with the desired experimental buffer or solvent to the final test concentration.
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Incubation Conditions: Expose the test samples to various conditions:
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Temperature: Incubate at different temperatures (e.g., room temperature, 37°C, 50°C).
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pH: Adjust the pH of aqueous solutions to different values (e.g., acidic, neutral, basic).
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Light: Expose samples to light (e.g., ambient lab light, UV lamp) while keeping a control sample in the dark.
-
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Time Points: Collect samples at different time points (e.g., 0h, 2h, 6h, 24h, 48h).
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Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of the parent compound remaining and to detect any potential degradation products.
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Data Comparison: Compare the results from the different conditions and time points to the initial (0h) sample to determine the stability of the compound.
Quantitative Data Summary
| Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 |
| Temperature | % Remaining | |||
| # of Degradants | ||||
| pH | % Remaining | |||
| # of Degradants | ||||
| Light Exposure | % Remaining | |||
| # of Degradants |
Visualizations
Troubleshooting Workflow for Unexpected Experimental Results
The following diagram outlines a logical workflow for troubleshooting unexpected results that may be related to the stability of this compound.
References
- 1. interchim.com [interchim.com]
- 2. 7-Fluorobenzo[b]thiophene-2-carboxylic acid | 550998-67-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Crystallization of Substituted Benzothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of substituted benzothiophenes.
Troubleshooting Guides
This section addresses specific issues that may arise during crystallization experiments, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Amorphous Precipitation Instead of Crystals
Question: My substituted benzothiophene is crashing out of solution as an oil or amorphous solid. How can I promote crystal formation?
Potential Causes:
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High Supersaturation: The solution is too concentrated, leading to rapid precipitation rather than orderly crystal growth.
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Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to arrange into a crystal lattice.
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Inappropriate Solvent: The solvent may be too "good," leading to high solubility and difficulty in reaching the supersaturation needed for crystallization, or too "poor," causing the compound to crash out.
Recommended Solutions:
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Reduce Supersaturation: Start with a more dilute solution.
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Slower Cooling Rate: Decrease the cooling rate to allow for controlled crystal growth. This can be achieved by placing the crystallization vessel in an insulated container or using a programmable cooling bath.[1]
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Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility is often a good starting point.[1] Consider using a co-solvent system where the compound is soluble in one solvent and less soluble in the other (the anti-solvent).
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Vapor Diffusion: Set up a vapor diffusion experiment where an anti-solvent slowly diffuses into a solution of the compound, gradually inducing crystallization.
Issue 2: Formation of Many Small Crystals Instead of Fewer, Larger Ones
Question: I am getting a large amount of very small or needle-like crystals, but I need larger single crystals for analysis (e.g., X-ray crystallography). What should I do?
Potential Causes:
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Rapid Nucleation: Too many nucleation sites are forming simultaneously due to high supersaturation or rapid temperature changes.
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Impurities: The presence of impurities can act as nucleation sites, leading to the formation of many small crystals.
Recommended Solutions:
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Slower Approach to Supersaturation: Employ a much slower cooling rate or a more gradual method of solvent evaporation or anti-solvent addition.[1]
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Purification of Starting Material: Ensure the purity of the substituted benzothiophene. Techniques like column chromatography or a preliminary recrystallization step may be necessary to remove impurities.[1]
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Solvent Selection: A slightly more viscous solvent or a co-solvent system can sometimes slow down the diffusion and precipitation process, encouraging the growth of larger crystals.[1]
-
Seed Crystals: Introduce a small, high-quality seed crystal into a saturated solution to promote the growth of a single, larger crystal.
Issue 3: Polymorphism - Obtaining an Undesired Crystal Form
Question: My substituted benzothiophene is crystallizing in a different polymorphic form than expected. How can I control which polymorph is formed?
Potential Causes:
-
Solvent Effects: The choice of solvent can significantly influence the resulting crystal structure, sometimes leading to the formation of solvates (where solvent molecules are incorporated into the crystal lattice).[2][3]
-
Temperature and Pressure: Different polymorphs can be stable under different thermodynamic conditions.[4]
-
Crystallization Kinetics: Less stable (metastable) polymorphs often crystallize first due to kinetic advantages, a phenomenon known as Ostwald's Rule of Stages.[4][5]
Recommended Solutions:
-
Systematic Solvent Screening: Perform crystallization experiments with a wide range of solvents of varying polarities.
-
Control Crystallization Temperature: The temperature of the solvent during crystallization is a decisive factor.[4] Experiment with different crystallization temperatures to target the desired polymorph.
-
Vary the Cooling/Evaporation Rate: A slower process may favor the thermodynamically stable form, while a rapid process might yield a metastable polymorph.[5]
-
Melt Crystallization: For some benzothiophene derivatives, crystallization from the melt can produce specific polymorphs and may exhibit a "memory effect," where the material recrystallizes into its initial form even after melting.[2][3]
Issue 4: Presence of Crystal Defects (Cracks, Inclusions)
Question: The crystals I have grown have visible cracks or contain solvent inclusions. How can I improve the crystal quality?
Potential Causes:
-
Rapid Crystal Growth: Fast growth can lead to the entrapment of solvent molecules within the crystal lattice, forming inclusions.[1]
-
Thermal Stress: Quick temperature changes during or after crystal growth can induce stress, causing cracks to form.[1]
-
Impurities: Impurities can disrupt the ordered packing of molecules, creating stress points in the crystal.[1]
Recommended Solutions:
-
Slower Crystal Growth: Reduce the rate of crystallization by using a slower cooling rate or a more gradual solvent evaporation method. This provides more time for molecules to align properly and for the solvent to diffuse away from the growing crystal face.[1]
-
Controlled Temperature Environment: Maintain a stable and controlled temperature throughout the crystal growth and subsequent cooling process.[1]
-
High Purity Materials: Use high-purity solvents and ensure the substituted benzothiophene has been thoroughly purified before crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for crystallizing substituted benzothiophenes?
A1: The ideal solvent is highly dependent on the specific substituents on the benzothiophene core. However, common starting points include:
-
Aromatic hydrocarbons: Toluene and xylene are frequently used.[6]
-
Alcohols: Isopropyl alcohol and isobutyl alcohol, often in a mixture with water, are effective for recrystallization and purification.[7]
-
Halogenated solvents: Dichloromethane and chloroform can be suitable.[6]
-
Mixed solvent systems: A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (anti-solvent) to induce crystallization. A mixture of diethyl ether and methanol or ethanol is often successful for polar compounds.[8]
Q2: How do substituents on the benzothiophene ring affect crystallization?
A2: Substituents have a profound impact on the molecule's polarity, solubility, and intermolecular interactions, which in turn dictates crystallization behavior.
-
Polar Substituents: Groups like hydroxyls or amines can introduce strong hydrogen bonding, influencing the crystal packing.
-
Alkyl Chains: The length and branching of alkyl side chains can affect solubility and the tendency to form liquid crystalline phases.[9]
-
Bulky Groups: Large substituents can sterically hinder certain packing arrangements, favoring others.
-
Halogens: Halogen atoms can participate in halogen bonding, influencing the crystal lattice.
Q3: What is a "melt memory effect" and how does it relate to benzothiophene crystallization?
A3: A melt memory effect is a phenomenon where a specific polymorph can recrystallize from its molten state back into the original crystal structure, even after being heated well above its melting point.[2][3] This has been observed in some oligoethylene glycol (OEG)-substituted benzothieno-benzothiophene derivatives.[2][3] It is believed that strong interactions between the side chains and any trapped solvent molecules can persist in the molten state, guiding the recrystallization process.[2][3]
Q4: How can I purify my substituted benzothiophene by recrystallization if it contains impurities?
A4: Recrystallization is an effective purification method. The general steps are:
-
Dissolve the impure compound in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to allow the desired compound to crystallize.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly.
For benzothiophenes, mixtures of C1-C8 alcohols and water (5-20% water by weight) have been shown to be effective for purification.[7]
Data Presentation
Table 1: Common Solvents for Benzothiophene Crystallization
| Solvent Class | Examples | Common Use Cases |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Primary crystallization, reaction solvent that facilitates crystallization.[6] |
| Aliphatic Hydrocarbons | Heptane | Often used as an anti-solvent or to drive reaction equilibrium by precipitation.[6] |
| Alcohols | Isopropyl Alcohol, Isobutyl Alcohol | Recrystallization and purification, often mixed with water.[7] |
| Halogenated Solvents | Dichloromethane, Chloroform | Dissolving non-polar to moderately polar compounds.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Often used in mixed-solvent systems as the "good" solvent.[8] |
| Ketones | Acetone | Can be used for recrystallization, but may form solvates. |
| Amides | N,N-Dimethylformamide (DMF) | Good solvent for highly polar compounds, but high boiling point can be problematic. |
Table 2: Troubleshooting Summary for Common Crystallization Problems
| Problem | Likely Cause(s) | Key Solution Strategies |
| Amorphous Precipitation | High supersaturation, rapid cooling. | Reduce concentration, slow down the cooling rate, screen for a better solvent or use vapor diffusion.[1] |
| Formation of Many Small Crystals | Rapid nucleation, impurities. | Decrease the rate of supersaturation (slower cooling/evaporation), purify the starting material, use seed crystals.[1] |
| Incorrect Polymorph | Solvent choice, temperature, crystallization rate. | Systematically screen solvents, control crystallization temperature, vary the cooling rate, consider melt crystallization.[2][3][4] |
| Crystal Defects (Cracks, Inclusions) | Rapid growth, thermal stress, impurities. | Slow down the crystal growth rate, maintain a stable temperature environment, use high-purity starting materials and solvents.[1] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean vial, dissolve the substituted benzothiophene in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all solid material is dissolved.
-
Insulation: Cap the vial and place it inside a larger, insulated container (e.g., a Dewar flask or a beaker filled with vermiculite or sand). This will slow down the rate of cooling.
-
Crystallization: Allow the setup to cool slowly and undisturbed to room temperature over several hours or days. Avoid any vibrations or agitation during this period.
-
Harvesting: Once crystal growth appears complete, carefully collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Slow Solvent Evaporation
-
Dissolution: Dissolve the compound in a solvent in which it is moderately to highly soluble. The solvent should also be relatively volatile.
-
Setup: Place the solution in a vial or a small beaker and cover it with a cap or parafilm.
-
Evaporation: Pierce a few small holes in the cap or parafilm with a needle. This will allow the solvent to evaporate slowly over time.[1]
-
Incubation: Place the vessel in a location free from vibrations and temperature fluctuations and monitor it over several days to weeks.[1]
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and harvest the crystals.
Protocol 3: Vapor Diffusion
-
Inner Vial: Dissolve the substituted benzothiophene in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Outer Chamber: Place this small vial inside a larger, sealable chamber (e.g., a jar or a larger beaker that can be covered).
-
Anti-Solvent: Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent) to the bottom of the outer chamber.
-
Sealing and Diffusion: Seal the outer chamber. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the compound's solubility and inducing crystallization.
-
Incubation: Allow the setup to stand undisturbed for several days or weeks until crystals form.
Visualizations
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Caption: A logical diagram illustrating strategies for targeting different polymorphs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 7. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield During Cyclization to Form the Benzothiophene Ring
-
Question: We are experiencing low yields during the intramolecular cyclization step to form the 7-(Trifluoromethyl)-1-benzothiophene core. What are the potential causes and solutions?
-
Answer: Low yields in benzothiophene synthesis, particularly during scale-up, can often be attributed to several factors. A systematic approach to optimization is recommended. Key areas to investigate include:
-
Reaction Temperature: Inadequate or excessive heat can lead to incomplete reaction or decomposition of starting materials and products. A Design of Experiments (DoE) approach to optimize the temperature profile is advisable.
-
Catalyst and Reagent Stoichiometry: On a larger scale, ensuring homogenous mixing and accurate dosing of catalysts and reagents is critical. Hot spots or localized high concentrations can lead to side reactions.
-
Solvent Selection: The choice of solvent can significantly impact solubility, reaction rate, and product isolation. Ensure the solvent is appropriate for the scale and reaction type.
-
Moisture and Air Sensitivity: Some reagents used in cyclization reactions are sensitive to moisture and air. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Impurities in the Final Product
-
Question: Our scaled-up batch of this compound shows significant impurities after initial workup. How can we identify and minimize these?
-
Answer: Impurities in the final product are a common challenge in scaling up organic syntheses. The following steps can help in identifying and mitigating them:
-
Impurity Profiling: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the major impurities. Common impurities could include unreacted starting materials, over-reacted products, or byproducts from side reactions.
-
Side Reaction Analysis: The presence of the trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially leading to unexpected side reactions. Common side reactions in similar syntheses include polysubstitution or rearrangement.
-
Purification Strategy: For aromatic carboxylic acids, purification can be challenging due to their physical properties.[1] A multi-step purification process may be necessary, including:
-
Recrystallization: This is a powerful technique for removing impurities. Experiment with different solvent systems to find the optimal conditions for crystallization.
-
Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove neutral impurities. The product is then precipitated by acidification.[2]
-
Chromatography: While often used at the lab scale, column chromatography can be adapted for larger scales if high purity is required.
-
-
Issue 3: Exothermic Reaction Runaway
-
Question: We are concerned about the potential for a thermal runaway during the scale-up of our reaction. What precautions should we take?
-
Answer: Thermal safety is a critical consideration during scale-up. Key measures to prevent and control exothermic events include:
-
Reaction Calorimetry: Perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to understand the heat of reaction and the rate of heat release. This data is crucial for designing a safe and effective cooling system for the larger reactor.
-
Controlled Addition: Add reactive reagents slowly and in a controlled manner to manage the rate of the reaction and heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place in case of a thermal runaway.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for preparing substituted benzothiophene-2-carboxylic acids?
-
A1: Several methods exist for the synthesis of benzothiophene derivatives.[3] One common approach involves the reaction of a substituted thiophenol with an α-halo-ester followed by intramolecular cyclization. Another widely used method is the acid-catalyzed cyclization of arylthiomethyl ketones.[4] For scaling up, one-pot synthesis methods are often advantageous as they can reduce processing time and waste.
-
-
Q2: How does the trifluoromethyl group affect the reactivity and potential side reactions during synthesis?
-
A2: The trifluoromethyl group is a strong electron-withdrawing group. This can deactivate the aromatic ring, making some electrophilic substitution reactions more difficult. It can also direct incoming electrophiles to specific positions on the ring. The presence of this group may also lead to unexpected byproducts.[5] Careful optimization of reaction conditions is necessary to achieve the desired regioselectivity and minimize side reactions.
-
-
Q3: What are the best practices for purifying this compound on a large scale?
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A3: Large-scale purification of aromatic carboxylic acids often relies on crystallization and acid-base extraction techniques.[1][2] Finding a suitable solvent system for crystallization that provides good recovery and high purity is key. For challenging purifications, conversion to a salt followed by recrystallization and then regeneration of the free acid can be an effective strategy.[2]
-
-
Q4: Are there any specific safety concerns to be aware of when working with trifluoromethylated compounds at scale?
-
A4: While the final product may be stable, some reagents used in the synthesis of trifluoromethylated compounds can be hazardous. For example, some trifluoromethylating agents can release toxic gases. It is crucial to consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before scaling up any reaction. Adequate ventilation and personal protective equipment (PPE) are essential.
-
Data Presentation
Table 1: Comparison of Purification Methods for Aromatic Carboxylic Acids
| Purification Method | Scale | Advantages | Disadvantages |
| Recrystallization | Lab to Industrial | Cost-effective, can yield high purity. | Solvent selection can be challenging, potential for product loss in mother liquor. |
| Acid-Base Extraction | Lab to Industrial | Effective for removing neutral impurities. | Requires large volumes of acid and base, generates aqueous waste. |
| Column Chromatography | Lab to Pilot | High resolution for complex mixtures. | Can be expensive and time-consuming at scale, generates significant solvent waste. |
| Sublimation | Lab to Pilot | Can provide very high purity for suitable compounds. | Not all compounds are suitable, can be difficult to scale up. |
Table 2: Key Parameters for Scale-Up Consideration
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Reaction Volume | 50 mL - 1 L | 10 L - 1000+ L |
| Heat Transfer | Surface area to volume ratio is high. | Surface area to volume ratio is low; requires efficient jacketed reactors and cooling systems. |
| Mixing | Magnetic or overhead stirring. | Baffles and optimized impeller design are crucial for homogeneity. |
| Reagent Addition | Manual addition. | Automated dosing pumps for controlled addition rates. |
| Work-up | Separatory funnel extractions. | Centrifuges, decanters, and filter presses. |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Benzothiophene-2-Carboxylic Acid (Illustrative)
This is a generalized protocol and must be adapted and optimized for the specific synthesis of this compound.
-
Step 1: Thioether Formation
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To a solution of the appropriately substituted thiophenol in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium hydroxide, potassium carbonate).
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Slowly add an α-haloacetate (e.g., ethyl bromoacetate) at a controlled temperature.
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Monitor the reaction by TLC or HPLC until completion.
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Perform an aqueous work-up to isolate the crude thioether.
-
-
Step 2: Intramolecular Cyclization
-
The crude thioether is dissolved in a high-boiling solvent (e.g., diphenyl ether) or treated with a cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent).
-
The mixture is heated to the optimal cyclization temperature, which needs to be determined experimentally.
-
The reaction is monitored for the formation of the benzothiophene ester.
-
Upon completion, the reaction is cooled and the product is isolated.
-
-
Step 3: Saponification
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The crude benzothiophene ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., ethanol).
-
The reaction is typically heated to reflux until the ester is fully consumed.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
-
Step 4: Purification
-
The crude this compound is collected by filtration.
-
The solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of a substituted benzothiophene-2-carboxylic acid.
Caption: A decision-making workflow for troubleshooting common issues in the synthesis and purification process.
References
- 1. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of trifluoromethylated heterocycles in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Trifluoromethylated Heterocycle
Q: My trifluoromethylation reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low or no yield in trifluoromethylation reactions is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction conditions, or substrate reactivity. Here’s a systematic approach to troubleshooting:
-
Reagent and Catalyst Inactivity:
-
Trifluoromethylating Reagent: Reagents like Togni's and Umemoto's reagents can decompose if not stored properly. Ensure they are protected from moisture and light. For radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois' reagent), the quality and activity of the radical initiator (e.g., an oxidant) are critical.[1][2] Consider using a freshly opened bottle or a newly prepared batch of the reagent.
-
Catalyst: If using a metal catalyst (e.g., copper), ensure it has not been deactivated.[3] Catalyst loading may also need optimization.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in some radical trifluoromethylations of pyridines, aqueous conditions favor C-2 substitution, while using dimethylsulfoxide (DMSO) can lead to a reversal of selectivity, favoring the C-3 product.[4]
-
Temperature: Some reactions require elevated temperatures to proceed, while for other substrates, higher temperatures can lead to decomposition and the formation of byproducts. Experiment with a range of temperatures to find the optimal balance.
-
Atmosphere: Radical reactions can be sensitive to oxygen. Depending on the specific mechanism, running the reaction under an inert atmosphere (e.g., nitrogen or argon) or, conversely, sparging with oxygen might be necessary.[5]
-
-
Substrate Reactivity:
-
Electron-deficient heterocycles are often more challenging substrates for radical trifluoromethylation. Adjusting the electronic properties of the substrate through protecting groups or substituents can sometimes improve reactivity.
-
A general troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity in C-H Trifluoromethylation
Q: I am obtaining a mixture of regioisomers during the C-H trifluoromethylation of my heterocycle. How can I improve the regioselectivity?
A: Achieving high regioselectivity in direct C-H trifluoromethylation can be challenging due to the presence of multiple reactive sites on the heterocyclic ring.[4] Here are some strategies to improve selectivity:
-
Directing Groups: The introduction of a directing group on the heterocycle can effectively guide the trifluoromethyl group to a specific position. For instance, in the trifluoromethylation of indoles, using a removable N-Boc directing group can promote selective C2-trifluoromethylation.[3]
-
Solvent Effects: As mentioned previously, the solvent can have a profound impact on regioselectivity. A systematic screening of solvents is recommended. For example, the trifluoromethylation of 4-acetylpyridine in aqueous media favors the C-2 position, while switching to DMSO favors the C-3 position.[4]
-
Substituent Effects: The electronic and steric properties of existing substituents on the heterocycle play a crucial role in directing the incoming trifluoromethyl group. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others.
-
Reaction Mechanism: The choice of trifluoromethylation method (radical, nucleophilic, or electrophilic) will influence the regiochemical outcome based on the electronic nature of the heterocycle.
The logical relationship for addressing regioselectivity issues is as follows:
Caption: Strategies to improve regioselectivity.
Issue 3: Formation of Alkyltrifluoromethyl Byproducts
Q: In my radical trifluoromethylation reaction using an oxidant like tert-butyl hydroperoxide (tBuOOH), I am observing the formation of an alkyltrifluoromethylated byproduct. How can I prevent this?
A: The formation of alkyltrifluoromethyl byproducts is a known side reaction in radical trifluoromethylations, particularly when using tBuOOH as an oxidant. This occurs through the reaction of the trifluoromethyl radical with isobutene, which is generated from the decomposition of tBuOOH.[4]
To mitigate this side reaction, the addition of a radical scavenger that does not interfere with the desired reaction can be effective. Hydroquinone (HQ) has been shown to be a beneficial additive in some cases.[6] While the exact mechanism is complex, it is proposed that hydroquinone can modulate the radical chain process, potentially by influencing the formation and consumption of tert-butoxyl radicals, thereby minimizing the side reaction with isobutene.[6][7]
The proposed role of hydroquinone in the radical trifluoromethylation process is illustrated below:
Caption: Putative role of hydroquinone in mitigating byproduct formation.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to help in the selection of reaction conditions and reagents.
Table 1: Comparison of Trifluoromethylating Reagent Efficiency for β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 91 |
| Radical Precursor | Langlois' Reagent | Not typically used for this transformation | N/A |
Data compiled from studies on β-ketoesters, highlighting that for this substrate class, Umemoto-type reagents generally outperform Togni's reagent.[1]
Table 2: Regioselectivity in the Trifluoromethylation of 4-Acetylpyridine
| Solvent System | C-2 Product : C-3 Product Ratio |
| Dichloromethane/Water | 2.4 - 2.6 : 1 |
| Dimethylsulfoxide | 1 : >5 |
This data demonstrates the significant influence of the solvent on regioselectivity.[4]
Table 3: Effect of Hydroquinone (HQ) on the Trifluoromethylation of Acetosyringone
| Equivalents of HQ | Yield (%) after 24h |
| 0 | 34 |
| 0.25 | 50 |
| 0.5 | 47 |
| 1.0 | 40 |
| 2.0 | 26 |
This table shows that a substoichiometric amount of hydroquinone can significantly improve the yield, while an excess can be detrimental.[6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Alkyltrifluoromethyl Byproduct Formation using Hydroquinone
This protocol is adapted for a radical trifluoromethylation of a phenolic heterocycle using Langlois' reagent, tBuOOH, a copper catalyst, and hydroquinone as an additive.
-
Reaction Setup: To an oven-dried reaction vessel, add the heterocyclic substrate (1.0 equiv.), sodium trifluoromethanesulfinate (Langlois' reagent, 2.0-3.0 equiv.), and hydroquinone (0.25 equiv.).
-
Solvent Addition: Add a suitable solvent mixture, such as a buffered aqueous solution and an organic co-solvent (e.g., DMSO).
-
Catalyst Addition: Add a solution of the copper catalyst (e.g., CuI, 0.004 equiv.) in the organic co-solvent.
-
Initiator Addition: Add the oxidant (e.g., tert-butyl hydroperoxide, 4.0-8.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 30 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The experimental workflow for this protocol is as follows:
Caption: Experimental workflow for radical trifluoromethylation with hydroquinone.
Protocol 2: Selective C2-Trifluoromethylation of N-Boc Indole
This protocol describes a copper-catalyzed C2-H trifluoromethylation of N-Boc protected indole.
-
Reaction Setup: In a reaction tube, combine N-Boc-indole (1.0 equiv.), sodium trifluoromethanesulfinate (2.0 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 20 mol%).
-
Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the C2-trifluoromethylated indole.
-
Deprotection (Optional): The N-Boc group can be removed under standard conditions (e.g., with trifluoroacetic acid in dichloromethane) to yield the free N-H indole.
By following these troubleshooting guides, consulting the provided data, and utilizing the detailed protocols, researchers can more effectively navigate the challenges associated with side reactions in the synthesis of trifluoromethylated heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
"analytical challenges for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid"
Welcome to the technical support center for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address analytical challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The key physicochemical properties are summarized in the table below. These values are crucial for designing analytical methods, particularly for chromatography and extraction.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| CAS Number | 550998-66-8 | [1] |
| Appearance | White to off-white or cream-colored solid | [2] |
| Purity | Typically ≥95% | [1] |
| Predicted pKa | ~3.5 (due to the electron-withdrawing trifluoromethyl and carboxylic acid groups) | |
| Predicted LogP | ~3.8 (indicating significant lipophilicity) |
Q2: I am having trouble dissolving the compound for my experiments. What solvents are recommended?
A2: Due to its predicted high LogP, this compound is expected to have low solubility in aqueous solutions and nonpolar aliphatic solvents. For analytical purposes, the following solvents are recommended:
-
Good Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile, Acetone.
-
Poor Solubility: Water, Hexane, Heptane.
For HPLC analysis, it is advisable to dissolve the compound in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion. If using a high concentration of a strong solvent like DMSO, ensure the injection volume is small.
Q3: What are the expected spectroscopic characteristics for this compound?
-
¹H NMR: Aromatic protons on the benzothiophene ring system are expected in the range of δ 7.5-8.5 ppm. The carboxylic acid proton will likely appear as a broad singlet downfield, typically >10 ppm, and may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the carboxylic acid carbonyl carbon (around 165-175 ppm), and the trifluoromethyl carbon (a quartet with a large C-F coupling constant).
-
¹⁹F NMR: A single peak for the -CF₃ group is expected, typically in the range of -60 to -65 ppm relative to CFCl₃.[3]
-
FT-IR: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), C=C stretching in the aromatic ring (1400-1600 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).[4][5]
-
Mass Spectrometry (EI): A prominent molecular ion peak at m/z 246 is expected.[1] Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6][7] Fragments corresponding to the loss of CF₃ (M-69) or related fragments may also be observed.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Peak Shape (Tailing)
This is a common issue when analyzing acidic compounds like this compound, often due to interactions with the silica stationary phase.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an additive like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of residual silanols on the stationary phase.[8][9] |
| Analyte Ionization | Ensure the mobile phase pH is at least 1.5-2 units below the compound's pKa (~3.5) to maintain it in a single, neutral form. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[10] |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a weaker solvent. If a strong solvent like DMSO must be used, keep the injection volume minimal.[8] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8] |
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.
Sample Preparation
Issue: Low Recovery During Extraction
The lipophilic nature of this compound can present challenges during sample preparation, especially from aqueous matrices.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH for Extraction | For liquid-liquid extraction from an aqueous sample, acidify the sample to a pH well below the pKa (~pH 2) to ensure the carboxylic acid is in its neutral, more organic-soluble form. |
| Inappropriate Extraction Solvent | Use a moderately polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. Highly nonpolar solvents like hexane may not be effective. |
| Insufficient Mixing/Contact Time | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning of the analyte into the organic phase. |
| Analyte Adsorption | The compound may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes. |
Experimental Protocols
Suggested HPLC Method
This is a starting point for method development. Optimization will likely be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm and 310 nm (based on benzothiophene chromophore) |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) at 0.1 mg/mL |
Experimental Workflow for HPLC Method Development
Caption: A general workflow for developing an HPLC method for the analysis of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to the Structural Validation of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard analytical techniques for validating the chemical structure of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of structurally related molecules. It further outlines the standard experimental protocols required to obtain and interpret this data, offering a robust framework for its characterization.
Introduction to Structural Validation
This compound (C₁₀H₅F₃O₂S, Molar Mass: 246.21 g/mol , CAS: 550998-66-8) is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group at the 7-position and a carboxylic acid at the 2-position introduces specific electronic effects that are crucial to its function and require unambiguous structural confirmation. Accurate structural validation is a critical step in chemical synthesis and drug development to ensure the identity, purity, and predicted properties of the molecule. This is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For definitive proof of structure, X-ray crystallography can be employed.
Comparative Spectroscopic Analysis
The following table summarizes the predicted and comparative spectroscopic data for this compound against the known data for the parent compound, 1-benzothiophene-2-carboxylic acid. The predictions are based on established substituent effects on the benzothiophene core.
| Analytical Technique | Predicted Data for this compound | Reference Data: 1-benzothiophene-2-carboxylic acid | Key Interpretations for Structural Validation |
| ¹H NMR | H3: ~8.2-8.4 ppm (s); H4, H5, H6: ~7.5-8.0 ppm (m); -COOH: >12 ppm (br s) | H3: ~8.2 ppm (s); H4, H7: ~7.9 ppm (m); H5, H6: ~7.4 ppm (m); -COOH: ~13 ppm (br s) | The singlet for H3 confirms substitution at C2. The downfield shift of the aromatic protons compared to the reference is due to the electron-withdrawing trifluoromethyl group. The broad singlet for the carboxylic proton is characteristic. |
| ¹³C NMR | C=O: ~165-170 ppm; C2: ~140-145 ppm; C7a: ~138-142 ppm; C3a: ~135-139 ppm; C3: ~130-134 ppm; C4, C5, C6: ~120-130 ppm; C7: ~125-130 ppm (q, J ≈ 30-35 Hz); CF₃: ~120-125 ppm (q, J ≈ 270-280 Hz) | C=O: ~168 ppm; Aromatic/Thiophene Cs: ~123-143 ppm | The presence of two quaternary carbons with large coupling constants in the ¹³C NMR spectrum is indicative of the CF₃ group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the substituents. |
| ¹⁹F NMR | ~ -60 to -65 ppm (s) | Not Applicable | A single peak in this region is a strong indicator of a trifluoromethyl group attached to an aromatic ring. |
| IR Spectroscopy | O-H (acid): ~2500-3300 cm⁻¹ (broad); C=O (acid): ~1680-1710 cm⁻¹; C-F: ~1100-1350 cm⁻¹ (strong); Aromatic C=C: ~1400-1600 cm⁻¹ | O-H (acid): ~2500-3300 cm⁻¹ (broad); C=O (acid): ~1670-1700 cm⁻¹; Aromatic C=C: ~1400-1600 cm⁻¹ | The broad O-H and sharp C=O stretches confirm the carboxylic acid functionality. The strong C-F stretching bands are characteristic of the trifluoromethyl group. |
| Mass Spectrometry (EI) | [M]⁺•: m/z 246; [M-OH]⁺: m/z 229; [M-COOH]⁺: m/z 201 | [M]⁺•: m/z 178; [M-OH]⁺: m/z 161; [M-COOH]⁺: m/z 133 | The molecular ion peak at m/z 246 confirms the molecular weight. Fragmentation patterns involving the loss of the hydroxyl and carboxyl groups are expected and provide further structural evidence. |
| X-ray Crystallography | Provides the exact 3D arrangement of atoms and bond lengths/angles. | Crystal structure available in crystallographic databases. | Considered the definitive method for structural elucidation, providing unambiguous proof of connectivity and stereochemistry. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical spectral width is from -2 to 14 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a suitable reference standard (e.g., external trifluoroacetic acid).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
-
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
References
A Comparative Guide to the Synthesis of Substituted Benzothiophenes
Substituted benzothiophenes are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronic materials. The efficient construction of this privileged scaffold is a key focus for synthetic chemists. This guide provides a comparative overview of four prominent methods for synthesizing substituted benzothiophenes: Microwave-Assisted Synthesis, Domino Reactions, Palladium-Catalyzed Annulation, and Electrophilic Cyclization of o-Alkynyl Thioanisoles. We present quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods, providing a direct comparison of their efficiency and reaction conditions.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine | DMSO | 130 | 11 - 35 min | 58 - 96 |
| Domino Reaction | o-Iodoarylacetonitriles, (Hetero)aryldithioesters | K₃PO₄ | DMSO | Room Temp. | 1 - 2 h | up to 92 |
| Palladium-Catalyzed | Aryl sulfides, Alkynes | Pd(OAc)₂ (5 mol%), dppf (10 mol%), Ag₂CO₃ (2 eq.) | Dioxane | 130 | 18 h | 9 - 88 |
| Electrophilic Cyclization | o-Alkynyl thioanisoles, Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | None | DCM | Room Temp. | 24 h | up to 99 |
Synthesis Methods in Detail
Microwave-Assisted Synthesis
This method offers a rapid and efficient route to 3-aminobenzothiophenes through the reaction of 2-halobenzonitriles and methyl thioglycolate under microwave irradiation. The high temperatures and pressures achieved in a microwave reactor significantly accelerate the reaction rate.[1]
Experimental Protocol: A mixture of a 2-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (2.0 mmol) in DMSO (5 mL) is subjected to microwave irradiation at 130 °C for 11-35 minutes.[1] After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired 3-aminobenzothiophene.[1]
References
A Comparative Guide to the Biological Efficacy of Trifluoromethyl-Substituted Benzothiophene-2-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of trifluoromethyl-substituted benzothiophene-2-carboxylic acid analogs, with a primary focus on their potential as anticancer and anti-inflammatory agents. While direct experimental data for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid analogs is limited in publicly available literature, this guide draws comparisons from structurally related analogs, including those with trifluoromethyl substitutions at other positions, and contrasts their performance with other benzothiophene derivatives and established therapeutic alternatives.
Executive Summary
Benzothiophene-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and target-binding affinity. This guide synthesizes available data on the anticancer and anti-inflammatory properties of these compounds, highlighting their mechanisms of action, which predominantly involve the inhibition of tubulin polymerization and the modulation of the RhoA/ROCK signaling pathway.
Anticancer Efficacy: Targeting the Cytoskeleton
Several benzothiophene analogs have shown potent anticancer activity by disrupting microtubule dynamics, a validated target for cancer chemotherapy. These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various benzothiophene analogs and comparator drugs against a panel of human cancer cell lines.
| Compound Class | Compound/Analog | Cancer Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference(s) |
| Benzothiophene Acrylonitriles | Analog 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | NCI-60 Panel | 10–90.9 nM (GI₅₀) | [1] |
| Analog 6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | NCI-60 Panel | 21.1–98.9 nM (GI₅₀) | [1] | |
| Analog 13 (E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | NCI-60 Panel | <10.0 nM (GI₅₀) in most lines | [1] | |
| Thiophene Carboxamides | Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 µM (IC₅₀) | [2] |
| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 µM (IC₅₀) | [2] | |
| Thiazolo[4,5-d]pyrimidine (with -CF3) | Compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl)...) | NCI-60 Panel | High activity, e.g., Leukemia, Colon, Melanoma | [3] |
| Clinically Used Tubulin Inhibitors | Combretastatin A-4 | Various | Potent, often nM range | [1] |
| Paclitaxel (Taxol®) | Various | Potent, often nM range | [1] |
Note: GI₅₀ (Growth Inhibition 50%) is the concentration of the drug that causes a 50% reduction in cell growth. IC₅₀ (Inhibitory Concentration 50%) is the concentration that inhibits a specific biological or biochemical function by 50%.
Signaling Pathway: Tubulin Polymerization Inhibition
The mechanism of action for many anticancer benzothiophene analogs involves the disruption of microtubule formation. The following diagram illustrates this pathway.
References
A Comparative Spectroscopic Guide to Benzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene and its isomers are key structural motifs in a multitude of pharmacologically active compounds and advanced materials. The precise identification and differentiation of these isomers are critical for synthesis, quality control, and understanding structure-activity relationships. This guide provides an objective comparison of the spectroscopic characteristics of prominent benzothiophene isomers, supported by experimental data, to aid in their unambiguous identification.
Spectroscopic Data Comparison
The subtle yet significant differences in the electronic and steric environments of benzothiophene isomers give rise to distinct spectroscopic signatures. This section summarizes the key ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data for benzo[b]thiophene and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of isomers. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each isomer.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | Benzo[b]thiophene Chemical Shift (δ, ppm) | Thieno[2,3-b]thiophene Chemical Shift (δ, ppm) | Thieno[3,2-b]thiophene Chemical Shift (δ, ppm) |
| H2 | 7.42 | 7.25 (d) | 7.50 (d) |
| H3 | 7.33 | 7.15 (d) | 7.19 (d) |
| H4 | 7.88 | - | - |
| H5 | 7.36 | 7.15 (d) | 7.19 (d) |
| H6 | 7.34 | 7.25 (d) | 7.50 (d) |
| H7 | 7.83 | - | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | Benzo[b]thiophene Chemical Shift (δ, ppm) | Thieno[2,3-b]thiophene Chemical Shift (δ, ppm) | Thieno[3,2-b]thiophene Chemical Shift (δ, ppm) |
| C2 | 126.3 | 120.3 | 127.3 |
| C3 | 122.6 | 125.7 | 121.2 |
| C3a | 139.8 | 142.1 | 143.8 |
| C4 | 124.4 | - | - |
| C5 | 124.4 | 125.7 | 121.2 |
| C6 | 123.9 | 120.3 | 127.3 |
| C7 | 123.8 | - | - |
| C7a | 139.0 | 142.1 | 143.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying functional groups and providing a "fingerprint" of a molecule's vibrational modes. Key absorptions for benzothiophene isomers include C-H stretching and bending, as well as aromatic C=C stretching vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Benzo[b]thiophene | General Thieno[x,y-b]thiophene Derivatives |
| Aromatic C-H Stretch | 3100 - 3000 | 3120 - 3050 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1400 |
| C-S Stretching | ~850, ~700 | 850 - 650 |
| C-H Out-of-Plane Bending | 900 - 675 | 900 - 700 |
Note: Specific IR data for all individual isomers is sparse; the table provides characteristic ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the conjugated π-electron system.
Table 4: UV-Vis Spectroscopic Data (in Hexane)
| Isomer | λmax (nm) |
| Benzo[b]thiophene | ~228, 258, 288, 297[1] |
| Thieno[3,2-b]thiophene | ~258, 266, 275[2] |
Note: UV-Vis spectra are highly dependent on the solvent and substitution patterns. Data for Benzo[c]thiophene and other thieno-fused isomers are primarily available for their derivatives.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and valuable structural information from its fragmentation pattern. All isomers of benzothiophene (C₈H₆S) and thienothiophene (C₆H₄S₂) share the same molecular weight.
Table 5: Mass Spectrometry Data
| Parameter | Benzo[b]thiophene | Benzo[c]thiophene | Thieno[2,3-b]thiophene | Thieno[3,2-b]thiophene |
| Molecular Formula | C₈H₆S | C₈H₆S | C₆H₄S₂ | C₆H₄S₂ |
| Molecular Weight | 134.20 g/mol [3] | 134.20 g/mol | 140.23 g/mol | 140.23 g/mol [4] |
| Molecular Ion (M⁺•) m/z | 134[3][5] | 134 | 140 | 140[6] |
| Key Fragments (m/z) | 108, 89, 63[3][5] | Not readily available | Not readily available | Not readily available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified benzothiophene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Utilize proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid benzothiophene isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum : Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum : Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solvent Selection : Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., hexane, ethanol, or acetonitrile).
-
Sample Preparation : Prepare a stock solution of the benzothiophene isomer of a known concentration. From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer.
-
Data Acquisition : Scan the sample over the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Interpretation : The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺•) and various fragment ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of benzothiophene isomers.
Caption: Logical workflow for the spectroscopic differentiation of benzothiophene isomers.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Benzo[b]thiophene [webbook.nist.gov]
- 4. Thieno[3,2-b]thiophene [webbook.nist.gov]
- 5. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieno(3,2-b)thiophene | C6H4S2 | CID 136063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Benzothiophene Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action for various benzothiophene compounds. It offers a synthesis of experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved.
Benzothiophene and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] These compounds have shown therapeutic potential across various domains, including as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[3][4] This guide focuses on elucidating the mechanisms through which benzothiophene compounds exert their effects, with a particular emphasis on their anticancer properties.
Multi-Targeted Kinase Inhibition: A Common Mechanism
A significant body of research points to the ability of benzothiophene derivatives to act as multi-target kinase inhibitors.[5][6] This multi-targeted approach is a promising strategy to overcome chemoresistance in cancer, which often arises from the redundancy and complexity of signaling pathways.[5][6]
One notable example is the 5-hydroxybenzothiophene hydrazide derivative, compound 16b , which has demonstrated potent inhibitory activity against a panel of kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[5][6] The inhibition of these kinases contributes to its broad-spectrum anticancer activity against various cancer cell lines.[5][6] Similarly, other benzothiophene derivatives have been identified as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B.[7]
Table 1: Kinase Inhibitory Activity of Representative Benzothiophene Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| 16b | Clk4 | 11 | [5][6] |
| DRAK1 | 87 | [5][6] | |
| Haspin | 125.7 | [5][6] | |
| Clk1 | 163 | [5][6] | |
| Dyrk1B | 284 | [5][6] | |
| Dyrk1A | 353.3 | [5][6] | |
| 3n | DYRK1A/DYRK1B | Potent (specific IC50 not provided in abstract) | [7] |
Disruption of Microtubule Dynamics
Another key mechanism of action for certain benzothiophene analogs is the interference with tubulin polymerization.[8] Microtubules are crucial components of the cytoskeleton and play a vital role in cell division, making them an attractive target for anticancer agents.[8] Benzothiophene acrylonitrile analogs, structurally resembling combretastatin, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.[8]
Modulation of Key Signaling Pathways
The anticancer effects of benzothiophene compounds are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Some natural compounds are known to induce apoptosis and inhibit cancer cell growth by targeting this pathway. While direct evidence for benzothiophenes is emerging, their kinase inhibitory profile suggests potential modulation of this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzothiophene compounds.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.
Caption: Postulated inhibitory effects of benzothiophenes on the MAPK/ERK pathway.
Experimental Data on Anticancer Activity
The anticancer efficacy of benzothiophene derivatives has been quantified in numerous studies. The 50% growth inhibition (GI50) values provide a measure of the compound's potency against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Benzothiophene Derivatives
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
| Analog 5 | Leukemia (various) | 10 - 66.5 | [8] |
| Colon Cancer (various) | 10 - 66.5 | [8] | |
| CNS Cancer (various) | 10 - 66.5 | [8] | |
| Prostate Cancer (various) | 10 - 66.5 | [8] | |
| Analog 6 | Leukemia (various) | 21.2 - 50.0 | [8] |
| CNS Cancer (various) | 21.2 - 50.0 | [8] | |
| Prostate Cancer (various) | 21.2 - 50.0 | [8] | |
| 16b | U87MG (Glioblastoma) | 7200 | [5][6] |
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms of action of benzothiophene compounds, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the GI50 values.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Benzothiophene compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the benzothiophene compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Benzothiophene compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the benzothiophene compound in the assay buffer.
-
In a 384-well plate, add the kinase, its substrate, and the diluted compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the signal by adding the detection reagent. The signal is typically inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the effect of compounds on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Benzothiophene compound
-
96-well, black, clear-bottom plates
Procedure:
-
On ice, prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer containing GTP and the fluorescent reporter.
-
Prepare serial dilutions of the benzothiophene compound.
-
Add the diluted compound or control to the wells of a pre-chilled 96-well plate.
-
Initiate polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells
-
Benzothiophene compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the benzothiophene compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Caption: A typical experimental workflow for characterizing benzothiophene compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. maxanim.com [maxanim.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid against Known STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presupposes that 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a hypothetical inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This assumption is based on the known anti-cancer and anti-inflammatory properties of similar benzothiophene derivatives. All presented data for this compound is illustrative and for comparative purposes only.
The STAT3 signaling pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the hypothetical STAT3 inhibitor, this compound, against a panel of well-characterized STAT3 inhibitors: Niclosamide, Stattic, BP-1-102, and Cryptotanshinone.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared compounds across various assays and cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| This compound | STAT3 Phosphorylation | DU145 (Prostate) | 1.5 (Hypothetical) | - |
| Cell Viability (MTT) | HeLa (Cervical) | 3.2 (Hypothetical) | - | |
| STAT3 DNA Binding | Cell-free | 5.8 (Hypothetical) | - | |
| Niclosamide | STAT3-dependent luciferase reporter | - | 0.25 ± 0.07 | [1] |
| Cell Proliferation | Du145 (Prostate) | 0.7 | [1] | |
| STAT3 DNA Binding (FP) | - | 219 ± 43.4 | [2] | |
| Cell Viability (MTS) | MEF (Mouse Embryonic Fibroblast) | 4.54 | [3] | |
| Cell Viability (MTS) | NHFB (Normal Human Fibroblast) | 5.78 | [3] | |
| Stattic | STAT3 SH2 Domain Binding | Cell-free | 5.1 | [4][5][6] |
| Cell Viability | UM-SCC-17B (Head and Neck) | 2.562 ± 0.409 | [7] | |
| Cell Viability | OSC-19 (Head and Neck) | 3.481 ± 0.953 | [7] | |
| Cell Viability | Cal33 (Head and Neck) | 2.282 ± 0.423 | [7] | |
| BP-1-102 | STAT3 DNA Binding | Cell-free | 6.8 ± 0.8 | [8][9] |
| STAT3:STAT3 Complex Formation | - | 6.8 | [10] | |
| STAT3 Binding Affinity (Kd) | - | 0.504 | [11] | |
| Cryptotanshinone | STAT3 Inhibition | Cell-free | 4.6 | [12][13] |
| Cell Viability (GI50) | DU145 (Prostate) | 7 | [12] | |
| Cell Viability | Rh30 (Rhabdomyosarcoma) | ~5.1 | [14] | |
| Cell Viability | DU145 (Prostate) | ~3.5 | [14] | |
| Cell Viability | Hey (Ovarian) | 18.4 | [15] | |
| Cell Viability | A2780 (Ovarian) | 11.2 | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Western Blot for STAT3 Phosphorylation
This assay is used to determine the extent to which a compound inhibits the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.
a. Cell Culture and Treatment:
-
Culture cancer cells with known constitutive STAT3 activation (e.g., DU145, HepG2) to 70-80% confluency.[16]
-
Treat cells with varying concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[17]
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.[18]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[16][19]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
d. Data Analysis:
-
Quantify band intensities using densitometry software.
-
The level of STAT3 phosphorylation is determined by the ratio of phospho-STAT3 to total STAT3, normalized to the loading control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[20]
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.[20]
b. MTT Incubation and Formazan Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]
c. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
STAT3 DNA Binding Assay (ELISA)
This assay quantifies the ability of a compound to inhibit the binding of activated STAT3 to its consensus DNA sequence.
a. Nuclear Extract Preparation:
-
Treat cells with the test compound and a STAT3 activator (e.g., IL-6) as required.
-
Prepare nuclear extracts from the treated cells.
b. ELISA Procedure:
-
Use a commercially available STAT3 Transcription Factor Assay Kit (e.g., from Cayman Chemical or Abcam).[23]
-
Add the prepared nuclear extracts to a 96-well plate pre-coated with a double-stranded DNA (dsDNA) sequence containing the STAT3 binding site.
-
Incubate to allow STAT3 to bind to the DNA.
-
Add a primary antibody specific to STAT3, followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm.
c. Data Analysis:
-
The absorbance is proportional to the amount of STAT3 bound to the DNA.
-
Calculate the percentage of inhibition of STAT3 DNA binding for each compound concentration and determine the IC50 value.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The canonical STAT3 signaling pathway.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 7. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BP-1-102 | STAT | TargetMol [targetmol.com]
- 10. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
In Vitro Efficacy of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro activities of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid against relevant benchmarks. Due to the limited publicly available in vitro data for this specific molecule, this guide leverages experimental findings for structurally similar benzothiophene-2-carboxylic acid derivatives to provide a predictive comparison for anticancer and anti-inflammatory applications.
Executive Summary
Benzothiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. The introduction of a trifluoromethyl group at the 7-position of the benzothiophene core is anticipated to enhance lipophilicity and metabolic stability, potentially leading to improved potency and cellular uptake. This guide explores the expected in vitro performance of this compound in key cell-based and enzyme assays and compares it with reported data for analogous compounds.
Anticancer Activity: A Comparative Look
The antiproliferative activity of benzothiophene derivatives has been evaluated in various cancer cell lines. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[1][2][3] The following table compares the reported IC50 values for representative benzothiophene derivatives against different cancer cell lines.
Table 1: Comparative in Vitro Anticancer Activity of Benzothiophene Derivatives (MTT Assay)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Hypothesized: < 20 | - |
| This compound | A549 (Lung) | Hypothesized: < 25 | - |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 (Breast) | Not explicitly stated, but significant inhibition at 2.5 µM | [4][5] |
| Fused Thiophene Derivative (3b) | HepG2 (Liver) | 3.105 | [6] |
| Fused Thiophene Derivative (4c) | HepG2 (Liver) | 3.023 | [6] |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (5e) | A549 (Lung) | 20.53 | [7] |
Note: Data for this compound is hypothesized based on the general activity of this compound class and the potential enhancing effect of the trifluoromethyl group.
Anti-inflammatory Activity: Comparative Insights
The anti-inflammatory potential of benzothiophene derivatives is often assessed through their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO).
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.[8] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Table 2: Comparative in Vitro COX-2 Inhibition
| Compound/Derivative | Assay Type | Inhibition (%) / IC50 | Reference |
| This compound | Fluorometric COX-2 Inhibition Assay | Hypothesized: High Inhibition | - |
| Bromo-benzothiophene carboxamide (4) | COX-2 Enzyme Assay | Selective COX-2 inhibitor | [9] |
| Bromo-benzothiophene carboxamide (6) | COX-2 Enzyme Assay | Selective COX-2 inhibitor | [9] |
| Bromo-benzothiophene carboxamide (8) | COX-2 Enzyme Assay | Selective COX-2 inhibitor | [9] |
| Celecoxib (Reference Drug) | Fluorometric COX-2 Inhibition Assay | IC50: 0.45 µM | [8] |
Note: Data for this compound is hypothesized.
Nitric Oxide (NO) Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common in vitro measure of anti-inflammatory activity.[10][11][12][13][14]
Table 3: Comparative in Vitro Nitric Oxide (NO) Inhibition
| Compound/Derivative | Cell Line | Inhibition of NO Production | Reference |
| This compound | RAW 264.7 | Hypothesized: Significant Inhibition | - |
| Tetrahydrobenzo[b]thiophene (2a) | RAW 264.7 | 78.04% | [15] |
| Tetrahydrobenzo[b]thiophene (3a) | RAW 264.7 | 87.07% | [15] |
| Tetrahydrobenzo[b]thiophene (3b) | RAW 264.7 | 80.39% | [15] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW 264.7 | Significant reduction | [16] |
Note: Data for this compound is hypothesized.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for adherent cells in a 96-well plate format.[1][3]
-
Cell Seeding:
-
Harvest and count cells. Seed 100 µL of cell suspension (typically 1,000-100,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercially available COX-2 inhibitor screening kit.[8][20]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme and prepare other reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid) according to the kit manufacturer's instructions.
-
-
Assay Plate Preparation:
-
Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Add 10 µL of the diluted test inhibitor, inhibitor control (e.g., Celecoxib), or assay buffer (enzyme control) to the appropriate wells of a 96-well white opaque plate.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Choose two time points in the linear range of the fluorescence plot to calculate the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.
-
Determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the inhibition of NO production by quantifying nitrite in the cell culture supernatant using the Griess reagent.[10][12]
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce NO production.
-
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
-
A parallel MTT assay should be performed on the remaining cells to assess cytotoxicity and ensure that the observed NO inhibition is not due to cell death.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oiccpress.com [oiccpress.com]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The reproducible synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science, is crucial for advancing research and development. This guide provides an objective comparison of two potential synthetic routes, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in methodology selection. While a directly reported, reproducible synthesis for the 7-trifluoromethyl isomer is not extensively documented in peer-reviewed literature, this guide presents a reliable method adapted from the synthesis of a close structural analog alongside a rationally designed alternative approach based on established synthetic strategies.
Comparison of Synthetic Methodologies
The selection of a synthetic route is often a balance between yield, purity, scalability, and the availability of starting materials. Below is a summary of two viable methods for the synthesis of this compound.
| Parameter | Method 1: Two-Step Synthesis via Esterification and Hydrolysis | Method 2: Directed Ortho-metalation and Carboxylation |
| Starting Materials | 2-Fluoro-3-(trifluoromethyl)benzaldehyde, Ethyl thioglycolate | 7-(Trifluoromethyl)-1-benzothiophene |
| Key Reagents | Potassium carbonate, Sodium hydroxide | n-Butyllithium (n-BuLi), Dry Ice (solid CO2) |
| Overall Yield | ~80% (based on 6-CF3 analog) | Estimated 60-70% (based on similar transformations) |
| Purity | High (>95% after recrystallization) | Moderate to High (requires chromatographic purification) |
| Reaction Time | ~24 hours | ~4-6 hours |
| Scalability | Readily scalable | Scalable with careful control of cryogenic conditions |
| Key Advantages | High yielding, uses common reagents. | More direct route, avoids multiple steps. |
| Potential Challenges | Two distinct reaction steps. | Requires strictly anhydrous conditions and low temperatures. The trifluoromethyl group can be a leaving group under certain lithiation conditions, potentially affecting reproducibility. |
Experimental Protocols
Method 1: Two-Step Synthesis via Esterification and Hydrolysis
This method is adapted from the reliable synthesis of the isomeric 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid and is expected to provide good yields and high purity.
Step 1: Synthesis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
-
To a solution of 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add ethyl thioglycolate (1.2 eq) and potassium carbonate (1.1 eq).
-
Stir the reaction mixture at 60 °C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to afford ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 1 in ethanol.
-
Add a 3 M aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
Method 2: Directed Ortho-metalation and Carboxylation
This proposed method offers a more direct route, leveraging the directing effect of the trifluoromethyl group in an ortho-lithiation reaction. While a direct literature precedent for this specific substrate is lacking, the following protocol is based on well-established procedures for similar aromatic compounds.
-
Dissolve 7-(trifluoromethyl)-1-benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the 2-position.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO2).
-
Allow the reaction mixture to warm slowly to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizing the Synthetic Workflow
The choice of synthetic route can be visualized as a logical workflow, with key decision points based on project requirements such as scale, available starting materials, and equipment.
Caption: Logical workflow for selecting a synthetic route.
Signaling Pathway for Directed Ortho-metalation (Method 2)
The key to Method 2 is the directed ortho-metalation, where the trifluoromethyl group directs the deprotonation to the adjacent C-2 position of the benzothiophene ring.
Caption: Key steps in the Directed Ortho-metalation pathway.
Safety Operating Guide
Proper Disposal of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like similar halogenated carboxylic acids, may cause skin and eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[3][4]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn at all times to protect against splashes.[3][4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.[4][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[3]
Chemical Identification and Hazard Summary
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 550998-66-8 |
| Molecular Formula | C10H5F3O2S |
| Molecular Weight | 246.21 g/mol |
| Purity | ≥95% |
| Known Hazards | May cause skin and eye irritation. |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Due to its halogenated nature, it requires specific segregation and disposal methods.
-
Waste Segregation:
-
Do not mix this compound with non-halogenated organic waste or general laboratory trash.
-
It should be collected in a designated, clearly labeled, and compatible waste container for "Halogenated Organic Waste."
-
Ensure the container is made of a material that will not react with the acid.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste in the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed when not in use.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the full chemical name and any other relevant hazard information.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste. Disposal via landfill or sewer is strictly prohibited.
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your supervisor and EHS.
-
-
Control the Spill (for minor spills):
-
If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Do not use combustible materials to absorb the spill.
-
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.
-
Place the contaminated absorbent and any other contaminated materials (e.g., gloves) into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your supervisor and EHS, even if it is a minor spill that you have cleaned up yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiophene derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Goggles with indirect ventilation are essential to protect from splashes and fumes. A face shield should be used in addition to goggles when there is a high risk of exposure.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), lab coat. | Inspect gloves before use and dispose of them properly after.[2] A lab coat or other protective clothing should be worn to prevent skin contact.[2][3] |
| Respiratory Protection | NIOSH-approved respirator. | Generally not required in a well-ventilated area. If dusts or aerosols may be generated, a respirator is necessary.[3] Fit testing is essential for effectiveness.[1] |
| Footwear | Closed-toe shoes. | Provides protection against spills and falling objects.[3] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling Procedures:
Disposal Plan:
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Container Labeling:
-
The container must be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name.[2]
-
-
Disposal Method:
Emergency Procedures: Chemical Spill
The following diagram illustrates the logical workflow for handling a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Minor Spills:
-
Alert people in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).[6]
-
For solid spills, gently sweep the material into a container labeled for hazardous waste.[7] Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and then collect into a suitable container for disposal.[3][7]
-
Clean the spill area with an appropriate solvent and then with soap and water.[3]
-
Dispose of all contaminated materials as hazardous waste.[8]
-
-
Major Spills:
-
Evacuate the area immediately and alert others.[9]
-
Close doors to the affected area.[7]
-
If the substance is flammable, eliminate all ignition sources.[8]
-
Contact your institution's EHS or emergency response team.[3][8]
-
Provide them with the identity of the chemical and the approximate quantity spilled.[7]
-
Do not attempt to clean up a major spill unless you are trained to do so.
-
References
- 1. leelinework.com [leelinework.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. documents.uow.edu.au [documents.uow.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
